Sodium Sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZURENOXWZQFD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2SO4, Na2O4S | |
| Record name | SODIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |
| Record name | Sodium sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |
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DSSTOX Substance ID |
DTXSID1021291 | |
| Record name | Sodium sulfate anhydrous | |
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Molecular Weight |
142.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
| Record name | Sulfuric acid sodium salt (1:2) | |
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| Record name | SODIUM SULPHATE | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium sulfate | |
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| Record name | SODIUM SULFATE | |
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Solubility |
In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |
| Record name | Sodium sulfate | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SULFATE | |
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Density |
2.671, Relative density (water = 1): 2.7 | |
| Record name | Sodium sulfate | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Impurities |
Anhydrous: 98% minimum, 0.5% Na2SO3 | |
| Record name | Sodium sulfate | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |
CAS No. |
7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |
| Record name | Sodium sulfate anhydrous | |
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| Record name | Thenardite (Na2(SO4)) | |
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| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |
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| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |
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| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |
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| Record name | Sodium sulfate | |
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| Record name | Sulfuric acid sodium salt (1:2) | |
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| Record name | Sodium sulfate anhydrous | |
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| Record name | Sodium sulphate | |
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| Record name | sodium sulphate | |
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| Record name | SODIUM SULFATE | |
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| Record name | SODIUM SULFATE ANHYDROUS | |
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| Record name | Sodium sulfate | |
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| Record name | SODIUM SULFATE | |
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Melting Point |
884 °C, Latent heat of fusion: 24.4 kJ at melting point | |
| Record name | Sodium sulfate | |
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| Record name | SODIUM SULFATE | |
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Advanced Synthesis and Production Methodologies for Sodium Sulfate
Industrial-Scale Synthesis Routes
Industrial production of sodium sulfate (B86663) is dominated by two primary approaches: processes based on direct chemical reactions and the recovery of the compound as a byproduct. atamankimya.com About one-third of the world's sodium sulfate is generated as a byproduct from other chemical industry processes. byjus.com
These processes are specifically designed to synthesize this compound through controlled chemical reactions. The most prominent methods include the Mannheim and Hargreaves processes, along with the neutralization of industrial waste streams.
The Mannheim process is a major industrial method for producing this compound, with hydrogen chloride as a significant co-product. wikipedia.org The core of the process is the reaction between sodium chloride (salt) and sulfuric acid at high temperatures. chemicalbook.comklarenbv.com The reaction takes place in a large, cast-iron Mannheim furnace, which is constructed with acid- and heat-resistant bricks to withstand the corrosive environment and high temperatures. wikipedia.org
This conversion occurs in two distinct stages. The first stage is an exothermic reaction that forms sodium bisulfate and can proceed at lower temperatures. wikipedia.orgyatai.cn NaCl + H₂SO₄ → NaHSO₄ + HCl wikipedia.org
The second stage is endothermic, requiring significant energy input with temperatures reaching 600–700 °C to complete the reaction to this compound. wikipedia.org NaCl + NaHSO₄ → Na₂SO₄ + HCl wikipedia.org
Mannheim Process Parameters
| Parameter | Description | Source(s) |
|---|---|---|
| Primary Reactants | Sodium Chloride (NaCl), Sulfuric Acid (H₂SO₄) | wikipedia.orgyatai.cn |
| Primary Products | This compound (Na₂SO₄), Hydrogen Chloride (HCl) | wikipedia.orgyatai.cn |
| Intermediate Product | Sodium Bisulfate (NaHSO₄) | wikipedia.org |
| Equipment | Mannheim furnace | wikipedia.org |
| Reaction Temp. | 600–700 °C for the second stage | wikipedia.org |
The Hargreaves process serves as an alternative to the Mannheim process for co-producing this compound and hydrochloric acid. chemicalbook.comklarenbv.com This method utilizes sulfur dioxide, oxygen (from air), and water instead of sulfuric acid to react with sodium chloride. chemicalbook.comscribd.com The process was invented by James Hargreaves in 1870. scribd.com
This reaction is typically carried out at temperatures ranging from 400°C to 550°C. google.com The process can be operated in both batch and continuous modes, with continuous systems often using vertical reaction chambers where hot gases pass through briquettes of salt. scribd.com
Hargreaves Process Parameters
| Parameter | Description | Source(s) |
|---|---|---|
| Primary Reactants | Sodium Chloride (NaCl), Sulfur Dioxide (SO₂), Oxygen (O₂), Water (H₂O) | chemicalbook.comscribd.com |
| Primary Products | This compound (Na₂SO₄), Hydrochloric Acid (HCl) | scribd.com |
| Reaction Temp. | 400–550 °C | google.com |
| Process Modes | Batch or Continuous | scribd.com |
This compound is readily produced through the classic acid-base neutralization reaction between sulfuric acid and sodium hydroxide (B78521). vaia.comchemicalforums.com This method is frequently employed in industries to neutralize surplus sulfuric acid, such as in the manufacturing of rayon. klarenbv.com The reaction is highly exothermic, releasing a significant amount of heat. quora.comguidechem.com
The balanced chemical equation for the complete neutralization is: H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O vaia.comguidechem.com
The reaction proceeds in two steps. If an insufficient amount of sodium hydroxide is used (an equimolar mixture), the reaction first produces sodium bisulfate. guidechem.comechemi.com H₂SO₄ + NaOH → NaHSO₄ + H₂O guidechem.comechemi.com
With the addition of more sodium hydroxide, the intermediate sodium bisulfate is neutralized to form this compound. echemi.com The final salt, this compound, is stable and has wide industrial relevance. echemi.com
A substantial portion of the world's this compound supply comes from its recovery as a byproduct of various manufacturing processes. atamankimya.combyjus.com This includes its generation during the production of hydrochloric acid, rayon, and ascorbic acid, among others. atamankimya.com
This compound can be recovered from chemical streams that also contain sodium carbonate through processes involving carbonation. In one such method, a mixed aqueous solution saturated with both this compound and sodium carbonate is treated with carbon dioxide gas in a carbonation tower. google.com This causes the sodium carbonate to convert into sodium bicarbonate, which is less soluble and precipitates out of the solution. google.com The remaining solution, rich in this compound, can then be processed to recover the compound. This selective separation allows for the valorization of both sodium carbonate and this compound from a single source stream. google.com Studies have also explored the production of sodium bicarbonate from this compound via a carbonation route, which involves the crystallization and recovery of this compound in the form of Glauber's salt. mdpi.com
Byproduct Recovery and Valorization
Recovery from Caprolactam Production Intermediates
The production of caprolactam, the precursor to Nylon 6, often involves processes that generate significant quantities of sulfate byproducts. ucm.essms-vt.com In conventional methods, cyclohexanone (B45756) is reacted with hydroxylamine (B1172632) sulfate to create cyclohexanone oxime. ucm.es During this oximation step, sulfuric acid is liberated and subsequently neutralized with ammonia, resulting in the formation of ammonium (B1175870) sulfate as a major byproduct. ucm.eschemcess.com While the direct byproduct is often ammonium sulfate, the recovery and management of sulfate streams are integral to the economic and environmental sustainability of caprolactam manufacturing. chemcess.comessentialchemicalindustry.org
The purification of crude caprolactam itself involves multiple stages where byproducts are managed. For instance, after the Beckmann rearrangement of cyclohexanone oxime in oleum, the resulting acidic caprolactam solution is neutralized. ucm.esgoogle.com This is followed by extraction and distillation processes to achieve high-purity caprolactam suitable for polymerization. sms-vt.comgoogle.com The recovery of caprolactam from aqueous streams containing monomers and oligomers is an economic necessity for producers, typically achieved through multi-stage evaporation and distillation under vacuum to separate the valuable monomer from water and other residues. sms-vt.com The principles of separation and crystallization used in these recovery loops are analogous to those required for isolating inorganic salts like this compound from industrial effluents.
Electrochemical Approaches for Acid and Base Regeneration from this compound
Electrochemical salt splitting presents a sustainable pathway for converting this compound, often found in industrial waste streams, into valuable commodity chemicals: sulfuric acid and sodium hydroxide. mitacs.caelectrosynthesis.com This technology utilizes an electrochemical cell where an applied potential difference drives the migration of ions across selective membranes. electrosynthesis.comresearchgate.net In this process, water is electrolyzed at the electrodes to generate protons (H⁺) at the anode and hydroxide ions (OH⁻) at the cathode. electrosynthesis.comscispace.com Sodium ions (Na⁺) migrate towards the cathode to form sodium hydroxide, while sulfate ions (SO₄²⁻) move towards the anode, forming sulfuric acid. electrosynthesis.com
Ion Exchange Membrane Technology in this compound Systems
The efficacy of electrochemical salt splitting hinges on the performance of ion exchange membranes, which selectively transport either cations or anions. mitacs.caresearchgate.net Systems are typically configured as two- or three-compartment cells. google.comresearchgate.net
Two-Compartment Cells: A two-compartment cell uses only a single membrane (typically a CEM) to separate the anolyte and catholyte. researchgate.net While simpler, this configuration can be less efficient due to the co-migration of hydrogen ions along with sodium ions through the cation-exchange membrane, which decreases current efficiency. researchgate.net
The choice between configurations involves a trade-off between product purity and operating costs, with three-compartment systems offering higher purity at the expense of greater energy consumption due to higher cell voltage. researchgate.net
Table 1: Comparison of Electrochemical Cell Configurations for this compound Splitting
| Feature | Two-Compartment Cell | Three-Compartment Cell | Bipolar Membrane Electrodialysis (BMED) |
|---|---|---|---|
| Primary Membranes | 1 (Cation Exchange) | 2 (Anion & Cation Exchange) | Bipolar, Anion, Cation |
| Product Purity | Lower (cross-contamination possible) | High | High |
| Key Challenge | Co-migration of H⁺ with Na⁺ ions reduces current efficiency. researchgate.net | Proton leakage back across the anion exchange membrane. electrosynthesis.com | Membrane stability and potential for ion leakage. electrosynthesis.comresearchgate.net |
| Energy Consumption | Generally lower cell voltage than 3-compartment. researchgate.net | Higher operating cost and power consumption. researchgate.net | Reduced power requirements compared to electrode-based water splitting. electrosynthesis.com |
| Byproduct Generation | Hydrogen and Oxygen at electrodes. | Hydrogen and Oxygen at electrodes. | No H₂ or O₂ gas co-production from water splitting. electrosynthesis.com |
Bipolar Membrane Electrodialysis for Waste this compound Conversion
Bipolar Membrane Electrodialysis (BMED) is an advanced electromembrane process that converts salt solutions directly into their corresponding acids and bases. researchgate.netnih.gov A key component is the bipolar membrane (BPM), which is composed of a cation-exchange layer and an anion-exchange layer laminated together. fuelcellstore.com Under an electric field, this membrane facilitates the splitting of water molecules into H⁺ and OH⁻ ions, which then combine with ions from the salt stream to form the acid and base products. fuelcellstore.comresearchgate.net
This technology is highly effective for treating waste streams rich in this compound, such as those from lithium carbonate or metallurgical production. researchgate.netnih.govaalto.fi In a BMED stack, the this compound solution flows through a desalination compartment, where Na⁺ ions migrate through a cation-exchange membrane into the base compartment and SO₄²⁻ ions migrate through an anion-exchange membrane into the acid compartment. researchgate.net
Research has demonstrated the high efficiency and economic potential of BMED for this conversion. Studies show that a nearly 100% conversion rate of this compound can be achieved. nih.govresearchgate.netnih.gov The resulting sulfuric acid and sodium hydroxide can reach purities of over 98%. researchgate.netnih.gov This process offers significant environmental benefits by enabling a closed-loop system where the regenerated acid and base can be reused as raw materials in upstream processes. nih.gov
Table 2: Reported Performance of Bipolar Membrane Electrodialysis (BMED) for this compound Conversion
| Parameter | Reported Value | Source(s) |
|---|---|---|
| Na₂SO₄ Conversion Rate | ~100% | researchgate.net, nih.gov, nih.gov |
| Sulfuric Acid Purity | 98.32% | researchgate.net, nih.gov |
| Sodium Hydroxide Purity | 98.23% | researchgate.net, nih.gov |
| Energy Consumption | 1.4 kWh·kg⁻¹ Na₂SO₄ | researchgate.net, nih.gov, nih.gov |
| Estimated Process Cost | USD 0.705 per kg of Na₂SO₄ | researchgate.net, nih.gov |
Extraction from Natural Mineral Deposits
This compound is naturally abundant in mineral forms, most notably as thenardite (anhydrous Na₂SO₄) and mirabilite (the decahydrate (B1171855) form, Na₂SO₄·10H₂O), also known as Glauber's salt. google.com Commercial extraction from these deposits is a significant source of the world's this compound supply.
Crystallization and Calcination Techniques in Natural this compound Extraction
A common method for processing thenardite ore involves a series of physical and chemical separation steps. google.com The process begins with the mechanical crushing of the ore, followed by lixiviation (leaching) with water. google.com This step dissolves the this compound, creating a saturated or near-saturated solution, while insoluble materials and sludge can be separated by settling. google.com
The clarified this compound solution is then subjected to crystallization. google.com By cooling the solution to below 32.4°C (the transition temperature), this compound crystallizes as mirabilite (Glauber's salt, Na₂SO₄·10H₂O). ebner-co.de This cooling crystallization is effective because the solubility of this compound decreases significantly as temperature drops below this point. diva-portal.org To obtain the anhydrous form, the mirabilite crystals undergo a process analogous to calcination. The crystals are melted, dissolving in their own water of crystallization. google.com This creates a slurry from which the less soluble anhydrous this compound crystals precipitate and can be settled, separated, and dried. google.com
Solar-Driven Fractional Crystallization Processes for this compound
Solar-driven evaporation is an emerging, low-energy approach for recovering salts from brines and hypersaline wastewater. nih.gov Advanced solar-driven fractional crystallization aims to separate different types of salts from a mixed solution by exploiting differences in their transport properties and solubilities. nih.govphasediagram.dk
One innovative approach utilizes a wood-derived, nanofluidic solar crystallizer. nih.gov In this system, solar energy drives the evaporation of water, which induces a capillary flow that concentrates ions within nano-scale channels. nih.gov These channels can be chemically engineered with functional groups that create differentiated interactions with various ions. For example, positively charged channel walls can slow the transport of divalent sulfate ions (SO₄²⁻) more than monovalent chloride ions (Cl⁻) through electrostatic interaction. nih.gov This engineered difference in ion mobility leads to spatial separation as the brine moves through the evaporator, allowing for the fractional crystallization of nearly pure this compound. nih.gov This method represents a sustainable pathway for resource recovery, transforming waste salt streams into valuable products with minimal energy input. nih.gov
Laboratory-Scale Synthesis Techniques
Modern laboratory practices for synthesizing this compound often prioritize precision, yield, and the study of reaction kinetics. These methods provide valuable insights into the fundamental chemistry of sulfate formation.
The reaction between sodium bicarbonate and magnesium sulfate in an aqueous solution presents a viable, albeit complex, pathway for the synthesis of this compound. When solutions of these two salts are mixed, a double displacement reaction can occur. In practice, the direct precipitation of this compound is not straightforward due to the solubilities of the various potential products.
The reaction chemistry is influenced by the slight basicity of sodium bicarbonate solution (pH 8-9) and the slight acidity of magnesium sulfate solution (pH 5.5-6.5). quora.com Upon mixing, magnesium sulfate can hydrolyze to form magnesium hydroxide and sulfuric acid. This in-situ generated sulfuric acid then reacts with sodium bicarbonate to produce this compound, water, and carbon dioxide gas. quora.comquora.com
An alternative outcome is the precipitation of magnesium carbonate or magnesium hydrogen carbonate, leaving this compound in the solution. quora.comquora.com The isolation of solid this compound from the resulting solution typically requires subsequent steps such as fractional crystallization, which takes advantage of the different solubilities of the salts at various temperatures. chemicalbook.com While this method is a subject of chemical discussion, its practical application for the direct, high-yield synthesis of pure this compound at a laboratory scale is intricate and depends heavily on the control of reaction conditions such as concentration and temperature. sciencemadness.org
Reactive crystallization is an advanced technique that combines chemical reaction and crystallization into a single process to enhance yield and product purity. For this compound synthesis, this can be effectively achieved in aqueous-organic solvent systems. The addition of a water-miscible organic solvent, such as ethanol (B145695), to an aqueous reaction mixture acts as an antisolvent, reducing the solubility of the inorganic salt and promoting its precipitation.
A kinetic study of the reaction between sodium chloride and sulfuric acid in an aqueous ethanol solution demonstrated the efficacy of this method. acs.org The process was found to be highly selective towards the formation of anhydrous this compound, with yields reported to be higher than 95% by weight. acs.orgresearchgate.net The reaction rate was determined to be elementary, and the thermometric method in an adiabatic batch reactor was used to determine the kinetic parameters. acs.org
The presence of the organic component can also influence the crystal habit and size distribution of the resulting this compound. For instance, in high-salinity wastewater treatment, organic impurities like dimethoxymethane (B151124) were found to affect the nucleation and growth kinetics of this compound crystals. mdpi.com Specifically, the nucleation of this compound was identified as a secondary process controlled by surface reactions, with higher temperatures and suspension densities favoring crystallization. mdpi.com
Table 1: Kinetic Parameters for this compound Synthesis via Reactive Crystallization
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Yield | >95 wt % | Aqueous ethanol solution | acs.orgresearchgate.net |
| Nucleation Process | Secondary | Controlled by surface reactions | mdpi.com |
Advanced Sulfation Strategies for Organic Molecules
The introduction of a sulfate group into organic molecules is a critical transformation in medicinal chemistry and biotechnology, as organosulfates play significant roles in various biological processes. rsc.orgbham.ac.ukresearchgate.net The synthesis of these molecules, however, is often challenging due to their poor solubility in organic solvents, which complicates purification. rsc.org This has driven the development of advanced sulfation methodologies.
A significant advancement in the synthesis of organosulfates is the use of tributylsulfoammonium betaine (B1666868) (TBSAB). rsc.orgbham.ac.uk This reagent offers a high-yielding route to organosulfates with the major advantage of simplified purification. The tributylammonium (B8510715) intermediate formed during the reaction has greater lipophilicity, which facilitates its handling in organic solvents and often circumvents the need for ion-exchange chromatography. bham.ac.ukresearchgate.net
The development of TBSAB was spurred by the difficulties encountered with conventional sulfation methods during the synthesis of complex bioactive molecules. researchgate.net The reagent has been successfully applied to a diverse range of alcohols, including natural products, steroids, and amino acids, demonstrating its broad utility. rsc.orgbham.ac.uk For example, it has been used for the chemoselective sulfation of steroids like estrone (B1671321) and pregnenolone, yielding the corresponding biologically relevant sodium salts directly after a simple workup. researchgate.net
In response to the need for more versatile sulfation methods, an alternative approach inspired by TBSAB was developed. This three-step procedure utilizes the solubilizing properties of tributylamine (B1682462) in conjunction with commercially available sulfating agents, providing an operationally simple and cost-effective route to organosulfates and sulfamates. nih.gov
The use of alkyl chlorosulfate (B8482658) esters represents a more traditional, yet still relevant, approach to the synthesis of organosulfates. rsc.org These reagents are employed as intermediates in the synthesis of alkyl hydrogen sulfates. google.com The general method involves the reaction of an alcohol with an alkyl chlorosulfate, followed by a deprotection step. rsc.org
While this has been considered a reliable method, it has limitations, including the frequent necessity of a strong base and a deprotection step that can lead to the formation of side products. rsc.org Chloromethyl chlorosulfate, for instance, is a useful reagent for the synthesis of chloromethyl esters of certain antibiotics due to the mild reaction conditions and high yields it can achieve. google.com The synthesis of alkyl chlorosulfates themselves can be achieved by reacting an appropriate organic precursor, such as methylene (B1212753) chloride, with sulfur trioxide. google.com Continuous production processes have been developed to react liquid chlorosulfonic acid with organic compounds like alkoxylated alkyl phenols to produce sulfated products, with specific process controls to minimize charring and discoloration. google.com
Two other prominent strategies for the formation of sulfate esters are the dicyclohexylcarbodiimide (B1669883) (DCC)/sulfuric acid (H2SO4) coupling method and the sulfitylation-oxidation protocol.
The DCC/H2SO4 coupling method was first reported for the sulfation of aliphatic and alicyclic alcohols. nih.gov The reaction involves the activation of sulfuric acid by DCC, forming a reactive intermediate that is then attacked by the alcohol to produce the monosulfate ester and dicyclohexylurea as a byproduct. nih.govrsc.org A key aspect of this method is the order of addition of reagents, with the alcohol typically being added to DCC before the introduction of sulfuric acid. nih.gov A significant drawback of this approach is its unsuitability for acid-sensitive substrates due to the strong acidity of sulfuric acid. rsc.orgnih.gov The steric bulk of the DCC-H2SO4 complex can also influence the regioselectivity of the reaction, favoring the sulfation of less sterically hindered primary alcohols. researchgate.net
The sulfitylation-oxidation protocol offers a milder, high-yielding alternative for the sulfation of alcohols. organic-chemistry.orgnih.govacs.org This multi-step process involves:
Formation of a sulfite (B76179) diester: An alcohol is reacted to form a protected sulfite diester. These intermediates are generally more stable and less electrophilic than their sulfate counterparts, allowing for a wider range of chemical transformations. organic-chemistry.orgru.nl
Oxidation: The sulfite diester is then oxidized to the corresponding sulfate diester. A common and effective oxidizing system for this step is sodium periodate (B1199274) (NaIO4) with a catalytic amount of ruthenium trichloride (B1173362) (RuCl3). ru.nl
Deprotection: The protecting group is removed to yield the final sulfate monoester. organic-chemistry.org
This protocol has been successfully applied to a variety of substrates, including diols, sugars, and phenols, and is noted for its high yields and the stability of its intermediates, which are often amenable to standard purification techniques like silica (B1680970) gel chromatography. organic-chemistry.orgru.nl
Table 2: Comparison of Advanced Sulfation Strategies
| Method | Key Reagents | Advantages | Limitations | References |
|---|---|---|---|---|
| Tributylsulfoammonium Betaine (TBSAB) | Tributylsulfoammonium betaine | High yield, simplified purification, good for complex molecules | Newer method, reagent availability may be a consideration | rsc.orgbham.ac.ukresearchgate.net |
| Alkyl Chlorosulfate Esters | Alkyl chlorosulfate | Reliable for certain substrates | Requires strong base, potential for side products | rsc.orggoogle.com |
| DCC/H2SO4 Coupling | Dicyclohexylcarbodiimide (DCC), H2SO4 | Direct sulfation | Not suitable for acid-sensitive substrates, steric hindrance effects | rsc.orgnih.govresearchgate.net |
Microwave-Assisted Sulfation Techniques in Organic Synthesis
Microwave-assisted synthesis has emerged as a transformative and efficient methodology in organic chemistry, particularly for sulfation reactions. nih.govnumberanalytics.com This technique utilizes microwave radiation to rapidly heat reactants, which can dramatically reduce reaction times and often leads to higher product yields compared to conventional heating methods. numberanalytics.comresearchgate.net The application of microwaves in the sulfation of organic molecules, especially those with multiple hydroxyl groups, has successfully addressed long-standing challenges such as long reaction times, low yields, and the formation of multiple byproducts. nih.gov
The primary advantages of microwave-assisted sulfation include enhanced reaction rates, improved yields, and greater product selectivity. numberanalytics.com For instance, the sulfation of poly-hydroxylated small organic molecules, which can be difficult due to issues like anion crowding, is significantly more efficient under microwave irradiation. nih.gov A reaction that might take 24 hours under conventional heating to achieve a 60% yield can be completed in just 30 minutes with a yield of over 91% using microwave assistance. nih.gov This acceleration is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. numberanalytics.comijnrd.org
Research has shown that various factors influence the success of microwave-assisted sulfation, including the choice of solvent, temperature, and the sulfating agent. Solvents with high dielectric constants that are "microwave-friendly," such as acetonitrile (B52724) (CH₃CN), have proven to be optimal for these reactions. nih.gov The combination of the sulfur trioxide-pyridine complex (SO₃•py) as the sulfating agent with pyridine (B92270) as a base has been found to be highly effective, suggesting a general base catalysis mechanism. nih.gov
The versatility of this technique is demonstrated by its successful application to a wide range of substrates, including those with sensitive functional groups like amides, esters, aldehydes, and double bonds. nih.gov It is effective for molecules containing a single hydroxyl group as well as those with up to six. nih.gov Furthermore, microwave-assisted protocols have been developed for the efficient O- and N-sulfation of heparin and heparan sulfate-like oligosaccharides, achieving excellent yields in very short reaction times. researchgate.net
Research Findings on Reaction Conditions
Detailed studies have optimized the conditions for microwave-assisted sulfation to maximize yield and minimize reaction time. The interplay between temperature and time is critical; for example, a 90.8% conversion was achieved in just 10 minutes at 120°C, whereas at 100°C, it took 30 minutes to reach a similar conversion. nih.gov In contrast, at a lower temperature of 40°C, no product was detected after 10 minutes, highlighting the importance of thermal energy in overcoming the activation barrier. nih.gov
The following table summarizes the effect of different solvents on the yield of a per-sulfated product under microwave irradiation.
| Solvent | Reaction Time (minutes) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile (CH₃CN) | 10 | 100 | 47.4 |
| Nitromethane (CH₃NO₂) | 10 | 100 | 23.2 |
| Dimethylformamide (DMF) | 10 | 100 | 17.2 |
Further research has also established optimal conditions for the conversion of bromides to sodium sulfonates, a precursor for other sulfur-containing compounds. Microwave heating at 160°C for 15 minutes in a mixture of THF:EtOH:H₂O was found to be optimal, significantly reducing reaction times from many hours required by conventional refluxing. nih.gov
The table below showcases the results of microwave-assisted sulfation on various poly-hydroxyl substrates, demonstrating the method's broad applicability and efficiency.
| Substrate | Sulfating Agent System | Reaction Time (minutes) | Temperature (°C) | Isolated Yield (%) |
|---|---|---|---|---|
| Substrate 1 | SO₃•py / pyridine | 30 | 100 | 91.2 |
| Substrate 2 | SO₃•py / pyridine | 10 | 120 | 95.0 |
| Substrate 3 (crowded) | SO₃•py / pyridine | 10 | 120 | 54.0 |
| Substrate 5 | SO₃•py / pyridine | 10 | 120 | 72.0 |
| Substrate 8 (aldehyde) | SO₃•py / pyridine | 10 | 120 | 68.0 |
These findings underscore the significant advantages of microwave-assisted techniques in the synthesis of sulfated organic compounds, offering a rapid, efficient, and versatile alternative to traditional methods. nih.govnih.gov
Crystallographic and Structural Studies of Sodium Sulfate Phases
Crystalline Forms and Hydrates of Sodium Sulfate (B86663)
Sodium sulfate is known to exist in both anhydrous and hydrated forms, each with distinct crystallographic properties. The most common forms are the anhydrous mineral thenardite and the fully hydrated decahydrate (B1171855), known as mirabilite.
Thenardite is the naturally occurring anhydrous form of this compound (Na₂SO₄). researchgate.net It crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. researchgate.netresearchgate.net The crystal structure of thenardite belongs to the Fddd space group. researchgate.netresearchgate.net This space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.
The unit cell is the basic repeating block of the crystal structure. For thenardite, the dimensions of this cell have been determined through X-ray diffraction studies. While slight variations exist in the literature, representative values for the lattice parameters are approximately a = 9.829 Å, b = 12.302 Å, and c = 5.868 Å. researchgate.net The crystal structure consists of sodium (Na⁺) cations and sulfate (SO₄²⁻) anions arranged in a specific three-dimensional lattice.
Crystallographic Data for Thenardite (Anhydrous this compound)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netresearchgate.net |
| Space Group | Fddd | researchgate.netresearchgate.net |
| Unit Cell Parameters | a = 9.829(1) Å | researchgate.net |
| b = 12.302(2) Å | ||
| c = 5.868(1) Å |
Mirabilite, also known as Glauber's salt, is the decahydrate form of this compound, with the chemical formula Na₂SO₄·10H₂O. tue.nl In contrast to the orthorhombic structure of thenardite, mirabilite crystallizes in the monoclinic system. tue.nlucl.ac.uk This system is defined by three unequal axes, with one pair not being perpendicular. The space group for mirabilite is P2₁/c. tue.nlucl.ac.uk Under humid conditions, thenardite can absorb water and convert to mirabilite. researchgate.net Conversely, mirabilite is unstable in dry air and will dehydrate to form a white powder of thenardite. tue.nl
The crystal structure of mirabilite is notably different from its anhydrous counterpart due to the incorporation of ten water molecules per formula unit. These water molecules are an integral part of the crystal lattice.
Crystallographic Data for Mirabilite (this compound Decahydrate)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | tue.nlucl.ac.uk |
| Space Group | P2₁/c | tue.nlucl.ac.uk |
| Unit Cell Parameters (at 300 K) | a = 11.51472(6) Å | researchgate.net |
| b = 10.36495(6) Å | ||
| c = 12.84651(7) Å | ||
| β = 107.7543(1)° |
The crystal structure of mirabilite has been determined using techniques like neutron diffraction. iycr2014.org It features a layered structure where chains of sodium octahedra run along the c-axis. iycr2014.orgusra.edu These chains are separated by sulfate tetrahedra, which are interconnected through a network of hydrogen bonds involving the water molecules. iycr2014.orgusra.edu Some of these hydrogen bonds are disordered. iycr2014.org
Early studies of the heat capacity of mirabilite led to the inference that the hydrogen bonds within its structure are disordered and that this disorder becomes "frozen-in" at very low temperatures. ucl.ac.uk The entropy of this compound decahydrate has been a subject of study to understand the contributions of this disorder to the thermodynamic properties of the crystal. acs.orgescholarship.org The structure contains two types of orientational disorder: one associated with water molecules and another with the sulfate tetrahedra. ucl.ac.uk However, some studies did not observe the sulfate disorder, but did note temperature-dependent changes in the occupancies of deuterons in the orientationally disordered water molecules coordinated to the sodium ions. researchgate.net
The thermal expansion of mirabilite has been investigated using high-resolution neutron powder diffraction over a wide range of temperatures (4.2 K to 300 K). researchgate.netucl.ac.uk These studies show that the unit-cell volume increases with temperature. The temperature dependence of the unit-cell volume (V) between 4.2 K and 300 K can be described by the polynomial equation: V = -4.143(1) × 10⁻⁷T³ + 0.00047(2)T² - 0.027(2)T + 1437.0(1) ų. researchgate.net
The coefficient of volume thermal expansion is positive above 40 K. researchgate.netucl.ac.uk The expansion is anisotropic, meaning it is not the same in all crystallographic directions. The orientation and magnitude of the principal axes of the thermal expansion tensor are related to the main structural elements of the crystal. researchgate.netucl.ac.uk It has been noted that the freezing-in of deuteron (B1233211) disorder in quenched samples affects the thermal expansion, particularly the behavior of the b unit-cell parameter. ucl.ac.uk
High-pressure studies on this compound hydrates have revealed the formation of new crystalline phases. When an aqueous solution of this compound is subjected to high pressure, it can crystallize into different hydrated forms. For instance, at a pressure of 1.54 GPa, a previously unknown octahydrate of this compound (Na₂SO₄·8H₂O) was formed. researchgate.net The structure of this high-pressure phase is notable because the sulfate ions are directly coordinated to the sodium ions, which is similar to anhydrous thenardite but different from the heptahydrate and decahydrate where sodium ions are only coordinated by water molecules. researchgate.net
Other research has identified both mirabilite and a heptahydrate phase (Na₂SO₄·7H₂O) in the Ice-III pressure regime. usra.edu It is generally expected that applying pressure to highly hydrated salts will favor the formation of lower hydrates. researchgate.net The transformation of thenardite to mirabilite results in a significant volume expansion of about 314%, which can generate considerable pressure. researchgate.net
This compound Decahydrate (Mirabilite) Crystallography
Polymorphism and Phase Transitions in this compound Systems
Anhydrous this compound is known for its complex polymorphism, reportedly existing in at least five different crystalline forms, or polymorphs, designated as phases I, II, III, IV, and V. researchgate.net The stable form at room temperature is thenardite, which is phase V. researchgate.net
Upon heating, thenardite undergoes a phase transition to the high-temperature phase I at approximately 514 K (241 °C). researchgate.net This transition involves significant structural changes due to the disordering of the sodium sublattice. researchgate.net Phase I has a hexagonal crystal structure with the space group P6₃/mmc. researchgate.net The transition from phase V to phase I is a key feature of the this compound system. Differential scanning calorimetry (DSC) has been used to observe the five polymorphic transformations during heating cycles. researchgate.net The transitions between phases V, IV, and III occur at temperatures that are very close to each other. researchgate.net The transition from phase I to phase II is not reversible. researchgate.net
Known Polymorphs of Anhydrous this compound
| Phase | Common Name | Crystal System | Space Group | Stability/Transition Information | Source |
|---|---|---|---|---|---|
| Phase V | Thenardite | Orthorhombic | Fddd | Stable at room temperature. Transitions to Phase I at ~514 K. | researchgate.net |
| Phase IV | - | - | - | Metastable phase; transition from V to IV is close to the IV to III transition. | researchgate.net |
| Phase III | Metathenardite | - | - | Metastable below 185°C. | tue.nl |
| Phase II | - | - | Pbnm | Formed from the non-reversible transition from Phase I. | researchgate.netresearchgate.net |
| Phase I | - | Hexagonal | P6₃/mmc | High-temperature phase, stable above ~514 K. | researchgate.net |
Temperature-Dependent Polymorphic Transformations
This compound (Na₂SO₄) is known for its complex polymorphic behavior, existing in several crystalline forms, the stability of which is dependent on temperature. iucr.orgresearchgate.net Research has identified at least five polymorphs, commonly labeled I, II, III, IV, and V. iucr.org However, X-ray diffraction studies have confirmed the existence of phases I, II, III, and V, while the existence of phase IV remains less certain. iucr.org
The most common and stable phases under ambient and near-ambient conditions are the anhydrous form thenardite (Phase V) and the hydrated form mirabilite (Na₂SO₄·10H₂O). researchgate.netresearchgate.net Thenardite is the stable anhydrous phase at temperatures above 32.4°C. psu.edu Below this transition temperature, the stable phase is mirabilite. psu.eduresearchgate.net The transformation between these phases is a key factor in processes like the weathering of building materials.
High-temperature polymorphs include Phases I and II, which are stable at temperatures above 270°C and 225°C, respectively. psu.edu Phase III is generally considered a metastable form at room temperature. psu.eduresearchgate.net The transitions between these phases have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction. iucr.orgresearchgate.net DSC studies have successfully observed all five polymorphic transformations in a heating cycle, including the irreversible transition from Phase I to Phase II. researchgate.net The transitions V→IV and IV→III can occur at very close temperatures, making them difficult to distinguish. researchgate.net
The following table summarizes the key polymorphic phases of this compound and their characteristics.
| Phase | Formula | Common Name | Stability Conditions | Crystal System (Phase V & III) |
| Phase V | Na₂SO₄ | Thenardite | Stable anhydrous form at room temperature and above 32.4°C. psu.eduresearchgate.net | Orthorhombic (Fddd) materialsproject.org |
| Mirabilite | Na₂SO₄·10H₂O | Glauber's Salt | Stable decahydrate form below 32.4°C. psu.edu | Monoclinic |
| Phase III | Na₂SO₄ | - | Metastable at room temperature. psu.eduresearchgate.net | Orthorhombic (Cmcm) materialsproject.org |
| Phase I | Na₂SO₄ | - | Stable at high temperatures (e.g., >270°C). psu.edu | Hexagonal |
| Heptahydrate | Na₂SO₄·7H₂O | - | Metastable phase. researchgate.netpsu.edu | Tetragonal |
Data compiled from multiple sources. researchgate.netpsu.eduresearchgate.netmaterialsproject.orgmaterialsproject.org
Supersaturation and Metastable Phases in this compound Crystallization
Supersaturation is the essential driving force for the nucleation and growth of this compound crystals from a solution. researchgate.net The level of supersaturation can be influenced by factors such as the rate of evaporation, with higher evaporation rates leading to higher supersaturation. researchgate.net The crystallization system of this compound is complex, capable of forming stable phases like thenardite and mirabilite, as well as metastable phases. researchgate.net
A significant metastable phase in the this compound system is the heptahydrate (Na₂SO₄·7H₂O). researchgate.netpsu.edu Studies have shown that upon cooling or evaporating a supersaturated this compound solution, the heptahydrate is often the first solid to form, rather than the stable mirabilite phase, especially in the absence of seed crystals. researchgate.netresearchgate.net This metastable heptahydrate has been observed during cooling and drying experiments. nih.gov
The degree of supersaturation plays a critical role in determining which phase crystallizes. High levels of supersaturation, which can occur in the micropores of materials like building stone, can lead to the non-equilibrium crystallization of anhydrous thenardite at temperatures below its normal transition point of 32.4°C. psu.eduresearchgate.net This phenomenon occurs because the high supersaturation provides enough energy to overcome the nucleation barrier for thenardite, preventing the formation of mirabilite. researchgate.net The crystallization pressure generated under such high supersaturation is a significant cause of damage to porous materials. psu.edunih.gov In contrast, mirabilite tends to crystallize at lower supersaturation ratios. psu.edu
Interfacial Crystallization and Growth Mechanisms of this compound
Influence of External Ions on this compound Crystallization Pathways
The crystallization of this compound can be significantly influenced by the presence of external ions or impurities in the solution. These ions can affect nucleation kinetics, crystal growth, and final crystal morphology. For instance, research on high-salinity wastewater has shown that organic impurities like dimethoxymethane (B151124) can hinder the crystallization of Na₂SO₄. mdpi.com This is achieved by widening the metastable zone width and increasing the induction period, which makes crystal nucleation more difficult. mdpi.com
The presence of other salts also has a pronounced effect. Sodium chloride (NaCl) is known to have a strong "salting out" effect on Na₂SO₄, which can alter crystallization dynamics. mdpi.com In more complex systems, the interaction of various ions can lead to unexpected outcomes. In the cryogenic crystallization of magnesium sulfate (MgSO₄) from brines containing NaCl, the addition of other impurity ions such as K⁺, Li⁺, or Ca²⁺ was found to reduce the amount of sodium incorporated into the final MgSO₄ crystals. mdpi.com This suggests that these external ions compete with Na⁺ for active sites on the surface of the growing crystals, effectively modifying the crystallization pathway and improving the purity of the product. mdpi.com
The table below outlines the observed effects of certain external substances on this compound crystallization.
| External Substance | Observed Effect on Na₂SO₄ Crystallization | Reference |
| Dimethoxymethane | Widens metastable zone, increases induction period, makes nucleation more difficult. | mdpi.com |
| Sodium Chloride (NaCl) | Exhibits a strong "salting out" effect. | mdpi.com |
| Polyethylene Glycol (PEG) | Can be used to induce "drowning-out" crystallization of anhydrous Na₂SO₄. | nih.gov |
Co-crystallization Phenomena in Multi-component Aqueous Systems
In aqueous systems containing multiple dissolved salts, this compound can participate in co-crystallization, forming complex double salts or mixed crystal phases. The specific crystalline product depends on the temperature and the relative concentrations of the components in the solution. ntnu.no
A notable example is the co-crystallization of this compound with sodium carbonate (Na₂CO₃), a phenomenon relevant in industrial processes like paper manufacturing. ntnu.no In this system, different solid phases can precipitate. Research has identified the formation of burkeite (a double salt with the approximate formula 2Na₂SO₄·Na₂CO₃) and another species referred to as dicarbonate (B1257347) (approximately 2Na₂CO₃·Na₂SO₄). ntnu.no The dicarbonate phase tends to form at temperatures between 110°C and 145°C when the molar ratio of carbonate to the total of carbonate and sulfate is within a narrow range (e.g., between 0.833 and 0.889 at 125-135°C). ntnu.no
This compound also co-crystallizes with salts like calcium sulfate (CaSO₄). Studies on the simultaneous crystallization of NaCl and CaSO₄ have shown that small, needle-like CaSO₄ particles can attach to the surface of larger NaCl crystals, forming agglomerates. tudelft.nl This interaction between different crystallizing species demonstrates the complexity of mineral formation in multi-component brines. researchgate.net
Atomic Force Microscopy (AFM) Investigations of Calcite Growth in this compound Solutions
In-situ Atomic Force Microscopy (AFM) has been a crucial tool for investigating the influence of this compound on the crystal growth of other minerals, such as calcite (CaCO₃), at the nanoscale. researchgate.netforth.gr These studies reveal that the presence of sulfate ions in solution has a complex, concentration-dependent effect on calcite growth kinetics and mechanisms. researchgate.net
At very low sulfate concentrations (≤0.5 mM), little to no effect on the calcite growth rate is observed. researchgate.netgeoscienceworld.org However, at moderately higher concentrations (e.g., 2 to 3 mM), the growth rate of calcite can actually increase. researchgate.net This is potentially due to the need for higher concentrations of calcium and carbonate to maintain constant supersaturation in the experiment. researchgate.net
At significantly higher sulfate concentrations (≥5 mM), the growth rate of calcite is substantially inhibited. researchgate.netgeoscienceworld.org AFM observations suggest that this inhibition is due to the incorporation of sulfate ions into the calcite crystal lattice. researchgate.net This incorporation is evidenced by a change in the height of newly grown crystal steps. While a pure calcite monolayer has a step height of approximately 3 Å, steps grown in high-sulfate solutions are about 1 Å higher (~4 Å). researchgate.netgeoscienceworld.orgresearchgate.net This change in step height and the alteration of the growth nuclei morphology suggest that the tetrahedral SO₄²⁻ anion is being integrated into the calcite surface, blocking further growth. researchgate.netgeoscienceworld.org At sulfate concentrations above 5 mM, the growth mechanism can shift from a layer-by-layer growth to surface roughening. researchgate.net
The table below summarizes the findings from AFM studies on the effect of this compound concentration on calcite growth.
| Na₂SO₄ Concentration | Effect on Calcite Growth Rate | Mechanistic Observation | Reference |
| ≤ 0.5 mM | No significant effect observed. | Step advancement is regular, similar to pure calcite growth. | researchgate.netgeoscienceworld.org |
| 2 - 3 mM | Growth rate increased. | - | researchgate.net |
| ≥ 5 mM | Growth rate substantially decreased. | Growth mechanism changes; new nuclei grow on top of existing ones. | researchgate.netgeoscienceworld.org |
| High Concentrations | - | Height of new growth steps increases by ~1 Å, indicating sulfate incorporation. | researchgate.netgeoscienceworld.orgresearchgate.net |
Theoretical Crystallography and Computational Modeling of this compound
Theoretical and computational methods are increasingly used to understand the complex structural and thermodynamic properties of this compound at an atomic level. These approaches complement experimental findings by providing insights into phenomena that are difficult to observe directly.
Crystal structure analysis has been performed using data from X-ray diffraction and refined using computational techniques like the Rietveld method. iucr.org Such studies help confirm the space groups and atomic arrangements of the different polymorphs, such as the orthorhombic structures of Phase V (Thenardite, space group Fddd) and Phase III (space group Cmcm). materialsproject.orgmaterialsproject.org These models describe the coordination environments of the sodium and sulfate ions, including Na-O and S-O bond lengths and the geometry of the NaO₆ octahedra and SO₄ tetrahedra. materialsproject.orgmaterialsproject.org
More advanced computational techniques, such as those based on Density Functional Theory (DFT) and Machine Learning Interatomic Potentials (MLIPs), are used to model the behavior of this compound in aqueous solutions. acs.org While highly accurate, ab initio molecular dynamics are limited to short timescales. acs.org MLIPs, trained on DFT data, overcome this limitation, allowing for longer simulations to study properties like ion hydration and pairing with DFT-level accuracy. acs.org
Recent modeling of aqueous Na₂SO₄ using an MLIP has provided detailed insights into the hydration structure of sodium and sulfate ions. acs.org These simulations show that at low concentrations (0.1 M), the sulfate ion is strongly solvated, which leads to the stabilization of solvent-separated ion pairs over contact ion pairs. acs.org Furthermore, computational analysis of the minimum energy pathway revealed that the coordination of two sodium ions to a single sulfate ion is a sequential, multi-step process. acs.org These theoretical models are essential for understanding the fundamental thermodynamics and kinetics that govern the behavior of this compound in complex environments. acs.org
Density Functional Theory (DFT) for the Study of Elastic Properties of this compound Crystals
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the elastic properties of crystalline materials, including this compound (Na₂SO₄). These theoretical studies provide fundamental insights into the mechanical stability, stiffness, and anisotropic behavior of this compound crystals under various conditions.
Research employing DFT with van der Waals corrections, such as the DFT-D3(BJ) and rev-vdW-DF2 functionals, has been utilized to compute the full set of elastic constants for molecular crystals. researchgate.net This approach has demonstrated good agreement with experimental data and is crucial for understanding how mechanical deformations impact the properties of these materials. researchgate.net
A specific study on the orthorhombic phase V of this compound (thenardite, space group Fddd) used DFT with the HSE06 hybrid functional to explore its elastic properties under pressure. nih.govresearchgate.net The investigation aimed to understand the material's mechanical characteristics, particularly for applications like thermoluminescent dosimeters. nih.govresearchgate.net The results revealed that as pressure increases up to 15 GPa, significant structural changes occur that alter the material's plasticity and elasticity. nih.gov A key finding was the identification of a critical pressure point at approximately 12 GPa, where the this compound crystal transitions from a plastic to a brittle state. nih.govresearchgate.net This research provides detailed mechanisms governing the crystal's deformation under pressure and explores potential phase transitions that affect its electronic and elastic properties. nih.govresearchgate.net
The Materials Project, a computational materials science database, provides DFT-calculated elastic properties for the orthorhombic (Fddd) phase of this compound. arxiv.org These calculations offer a comprehensive look at the material's stiffness tensor, which describes the material's response to an applied stress. From this tensor, various isotropic elastic moduli are derived.
Table 1: DFT-Calculated Elastic Properties of Orthorhombic this compound (Fddd)
This interactive table provides the stiffness tensor and derived isotropic elastic properties for this compound based on DFT calculations.
| Property | Value (GPa) |
| Stiffness Tensor (Cᵢⱼ) | |
| C₁₁ | 67 |
| C₁₂ | 17 |
| C₁₃ | 24 |
| C₂₂ | 103 |
| C₂₃ | 29 |
| C₃₃ | 77 |
| C₄₄ | 24 |
| Isotropic Elastic Properties | |
| Bulk Modulus (K) | 44 |
| Shear Modulus (G) | 33 |
| Young's Modulus (E) | 81 |
| Universal Anisotropy (Aᵘ) | 1.83 |
| Poisson's Ratio (ν) | 0.23 |
Source: Materials Project. arxiv.org
Molecular Orbital Studies of this compound Dissolution Processes
Understanding the dissolution of this compound in water at a molecular level is crucial for controlling crystallization and hydration processes. While direct molecular orbital studies are complex, classical molecular dynamics (MD) simulations, which are informed by similar principles of interatomic potentials, provide detailed insights into the structural arrangement of ions and water molecules during dissolution.
MD simulations of aqueous this compound solutions reveal the formation of distinct hydration shells around both the sodium (Na⁺) and sulfate (SO₄²⁻) ions. ebner-co.de These shells represent the ordered arrangement of water molecules in the immediate vicinity of the ions. The structure of the solution can be precisely described by analyzing radial distribution functions (RDFs), which give the probability of finding an atom at a certain distance from a reference atom. ebner-co.de
One study using the TIP3P water model found that in a 0.1191 mol/dm³ solution, the first hydration shell of the sodium ion is well-defined. ebner-co.de Similarly, the larger, divalent sulfate anion also organizes surrounding water molecules, forming moderate, mostly electrostatic hydrogen bonds with them. ebner-co.de Further analysis using machine learning interatomic potentials (MLIP) trained on DFT data corroborates these findings, showing that at low concentrations (0.1 M), the sulfate ion is strongly solvated. arxiv.org This strong solvation leads to the stabilization of solvent-separated ion pairs over direct contact ion pairs. arxiv.org The process of two sodium ions coordinating with a sulfate ion is shown to be a sequential, multistep process. arxiv.org
The dual solubility behavior of this compound—increasing up to 32.38°C and then decreasing—has been investigated by analyzing Na₂SO₄-water clusters. psu.edu Dynamic light scattering experiments show that these clusters grow as the concentration increases toward the solubility transition temperature and then decrease in size at higher temperatures. psu.edu
Table 2: Hydration Shell Structure of Sodium and Sulfate Ions in Aqueous Solution
This interactive table summarizes average distances and coordination numbers for the hydration of sodium and sulfate ions as determined by molecular dynamics simulations.
| Ion Pair | Feature | Average Distance (nm) | Coordination Number (Water Molecules) |
| Sodium Ion (Na⁺) | 1st Hydration Shell (Na-O) | 0.24 | ~6 |
| 2nd Hydration Shell (Na-O) | 0.56 | 26.25 | |
| Sulfate Ion (SO₄²⁻) | 1st Hydration Shell (S-O) | 0.32 | N/A |
| Hydrogen Atoms around S | 0.30 | 8.1 |
Source: Nieszporek, K., & Nieszporek, J. ebner-co.de
Multi-scale Representation and Analysis of this compound Mesoscale Characteristics
Mesoscale science bridges the gap between the atomic/molecular scale and the macroscopic world, focusing on complex structures and phenomena that occur at an intermediate length scale (typically nanometers to micrometers). mdpi.com In the context of this compound, mesoscale analysis is critical for understanding crystallization, hydration/dehydration dynamics, and the resulting material properties.
Research has shown that the crystallization of this compound from a solution involves the formation of mesoscale structures that dictate the final crystal phase and morphology. psu.edu Both the anhydrous form, thenardite (Na₂SO₄), and the decahydrate, mirabilite (Na₂SO₄·10H₂O), can precipitate directly from a solution at room temperature. psu.edu The relative proportion of each phase is strongly influenced by the evaporation rate and relative humidity (RH), with thenardite becoming the dominant phase at lower RH. psu.edu The morphology of the resulting crystals provides clues about the conditions during their formation; for instance, different crystal shapes can indicate higher supersaturation ratios and crystallization pressures for thenardite compared to mirabilite. psu.edu
Environmental Scanning Electron Microscope (E-SEM) observations have provided direct insight into dynamic mesoscale processes. When large crystals of anhydrous this compound are exposed to water vapor, they don't hydrate (B1144303) uniformly. Instead, a skin of this compound decahydrate initially forms on the surface. publicationslist.org This mesoscale feature acts as a barrier, preventing complete hydration of the crystal's interior until enough liquid water is present to dissolve it. publicationslist.org
Conversely, the dehydration of this compound decahydrate results in the formation of sub-micron aggregates of anhydrous this compound. publicationslist.org This process transforms a single crystal into a porous, high-surface-area structure composed of many smaller particles. publicationslist.org If this fine-grained structure is not dissolved, subsequent hydration-dehydration cycles occur rapidly throughout the porous network. publicationslist.org This behavior highlights how mesoscale characteristics, once established, govern the material's response to environmental changes.
Table 3: Summary of Observed Mesoscale Phenomena in this compound
This interactive table outlines various mesoscale characteristics and the conditions under which they are observed.
| Mesoscale Phenomenon | Description | Conditions |
| Phase Competition | Thenardite (Na₂SO₄) and mirabilite (Na₂SO₄·10H₂O) co-precipitate from solution. | Room temperature (20°C); proportion varies with RH. psu.edu |
| Hydration Skin | A surface layer of decahydrate forms on an anhydrous crystal. | Exposure of anhydrous this compound to water vapor. publicationslist.org |
| Aggregate Formation | Decahydrate breaks down into sub-micron aggregates of anhydrous salt. | Dehydration of this compound decahydrate. publicationslist.org |
| Porous Structure | A high-surface-area, porous salt structure is formed after a dehydration cycle. | Subsequent hydration-dehydration cycles without dissolution. publicationslist.org |
| Interface Stabilization | Water from the hydrate structure migrates to and is stabilized at the interface with a polyelectrolyte. | Melting of this compound decahydrate in the presence of dextran (B179266) sulfate sodium. nih.gov |
Geochemical and Environmental Research on Sodium Sulfate
Natural Occurrence and Formation Mechanisms of Sodium Sulfate (B86663)
Sodium sulfate is a prevalent salt in various terrestrial and aquatic environments. Its formation and accumulation are governed by a complex interplay of geological, chemical, and climatic factors.
Global Distribution in Saline Waters and Mineral Deposits
This compound is globally distributed, primarily concentrated in saline lakes, playas (dry lake beds), and as extensive mineral deposits. It is the second most common water-soluble mineral found in nature, surpassed only by sodium chloride. pageplace.de Major deposits can be found in various geological settings, from recently formed playas to ancient buried formations. pageplace.de
Significant Quaternary (recent) deposits are often found in closed basins in arid to semi-arid regions where the evaporation of surface and groundwater leads to the concentration and precipitation of salts. researchgate.netepa.gov Pre-Quaternary deposits, on the other hand, exist as substantial buried layers of thenardite or glauberite. pageplace.de
Notable large-scale this compound deposits, each containing over 100 million tons, include those in the Gulf of Kara Bogaz, Turkmenistan; Searles Lake, California, USA; and Laguna del Rey, Mexico. pageplace.de Other significant locations with substantial this compound resources, either in brines or as crystalline minerals, include the Great Salt Lake in Utah, USA, and Lake Kuchuk in Russia. pageplace.de In addition to these large deposits, smaller occurrences are widespread in saline soils and as constituents in various mineral deposits. pageplace.de
Table 1: Major Global this compound Deposits
| Deposit Location | Type | Key Minerals |
|---|---|---|
| Gulf of Kara Bogaz, Turkmenistan | Playa/Saline Lake | Mixed salts including this compound |
| Searles Lake, California, USA | Playa/Brine Deposit | Mirabilite, Thenardite, Burkeite |
| Laguna del Rey, Mexico | Playa | Mixed salts |
| Great Salt Lake, Utah, USA | Saline Lake/Brine | Mirabilite |
| Lake Kuchuk, Russia | Saline Lake | Mirabilite |
| Tajo Basin, Spain | Ancient Buried Formation | Thenardite (altered from Mirabilite) |
| Saskatchewan, Canada | Brine Deposits | Glauber's Salt |
Geochemical Pathways of Sulfate Formation in Natural Aqueous Systems
The sulfate ions (SO₄²⁻) necessary for the formation of this compound in natural waters originate from several geochemical pathways. The primary natural sources include the weathering of sulfide (B99878) minerals (like pyrite) and the dissolution of existing sulfate-containing evaporite minerals such as gypsum (CaSO₄·2H₂O) and anhydrite (CaSO₄). researchgate.net Atmospheric deposition, which can include both natural and anthropogenic sulfur compounds, also contributes to the sulfate content of surface waters. researchgate.netmdpi.com
In non-marine basins, surface water and groundwater are the primary agents that transport sulfate from its source areas to lacustrine environments where evaporite minerals form. mdpi.com The hydrochemical evolution of groundwater can lead to this compound-rich compositions. For instance, in some arid regions, recharge water, initially a calcium-bicarbonate type, evolves as it interacts with minerals. The dissolution of gypsum increases the sulfate concentration, and subsequent ion exchange processes, where calcium and magnesium in the water are exchanged for sodium on clay minerals, result in a sodium-sulfate dominant water chemistry. usgs.gov
Bacterial sulfate reduction (BSR) is a significant process that can influence sulfate concentrations in anoxic environments like peatlands and sediments. mdpi.commdpi.com This process reduces sulfate to sulfide, which can then be removed from the system through the precipitation of sulfide minerals. mdpi.com Conversely, the oxidation of reduced sulfur compounds can regenerate sulfate. mdpi.com
Mineralogical Characterization of Natural this compound Deposits (e.g., Mirabilite, Thenardite)
This compound naturally crystallizes into two common mineral forms: mirabilite, the hydrated decahydrate (B1171855) form (Na₂SO₄·10H₂O), and thenardite, the anhydrous form (Na₂SO₄). taylorandfrancis.comusgs.gov
Mirabilite , also known as Glauber's salt, typically forms from the cooling of this compound-rich brines, often on a seasonal basis in salt lakes when temperatures are favorable. mindat.orggeoscienceworld.orgcopernicus.org It is not stable under normal atmospheric conditions and readily dehydrates, losing its water of crystallization to transform into thenardite. mindat.orggeoscienceworld.org This transformation can occur within minutes when removed from its brine environment. geoscienceworld.org Mirabilite is a very reactive mineral due to its high solubility and low melting point. copernicus.org
Thenardite is the more stable, anhydrous form and is the prevalent this compound mineral found in the geological record. taylorandfrancis.comcopernicus.org Many large thenardite deposits are believed to have originally precipitated as mirabilite, which subsequently underwent diagenetic transformation (alteration after deposition) into thenardite. copernicus.org This transformation makes the presence of thenardite deposits a potential indicator of past cool climatic conditions that would have favored the initial formation of mirabilite. copernicus.org Thenardite can also precipitate directly from brines under warmer and more saline conditions. copernicus.org
Other less common this compound-bearing minerals include glauberite (Na₂SO₄·CaSO₄), astrakanite (also known as bloedite, Na₂SO₄·MgSO₄·4H₂O), and burkeite (2Na₂SO₄·Na₂CO₃). pageplace.de
Table 2: Mineralogical Properties of Mirabilite and Thenardite
| Property | Mirabilite | Thenardite |
|---|---|---|
| Chemical Formula | Na₂SO₄ · 10H₂O | Na₂SO₄ |
| Crystal System | Monoclinic | Orthorhombic |
| Color | Colorless, white | White, greyish, reddish, yellowish |
| Lustre | Vitreous | Vitreous to resinous |
| Hardness (Mohs) | 1.5 - 2 | 2.5 - 3 |
| Specific Gravity | ~1.46 g/cm³ | ~2.66 g/cm³ |
| Cleavage | Perfect on {100} | Distinct |
| Formation Environment | Forms from cooling of brines | Forms under warmer conditions or by dehydration of mirabilite |
| Stability | Unstable, dehydrates in air | Stable under normal conditions |
Environmental Fate and Transport Studies of this compound
This compound plays a role in various environmental compartments, from the atmosphere to subsurface groundwater systems. Its transport and interactions are key areas of geochemical and environmental research.
Atmospheric Role in Air Quality Dynamics
In the atmosphere, sulfate aerosols are a significant component of particulate matter (PM₂.₅), affecting air quality, climate, and human health. oup.comnih.gov While direct emissions of this compound are not the primary concern, it is formed through atmospheric chemical reactions.
A key formation pathway in marine and coastal environments involves the reaction of sea salt aerosols (primarily sodium chloride, NaCl) with acidic sulfur-containing gases, such as sulfur dioxide (SO₂). copernicus.org SO₂ is oxidized in the atmosphere to form sulfuric acid (H₂SO₄), which then reacts with the sodium chloride in sea spray. This heterogeneous reaction leads to the depletion of chloride in the aerosol and the formation of this compound, transforming the aerosol's chemical composition. copernicus.org
The oxidation of SO₂ to sulfate can be influenced by several factors, including the presence of other pollutants like nitrogen dioxide (NO₂) and ozone (O₃), and the catalytic activity of transition metal ions (TMI) such as iron and manganese in aerosol water. nih.gov Studies have shown that mineral aerosols can enhance sulfate production by increasing the alkalinity of cloud water, which promotes SO₂ dissolution, and by providing catalytic surfaces for oxidation. Recent research also highlights that anions at the air-aerosol interface can significantly accelerate the oxidation of SO₂ by NO₂, a crucial pathway for sulfate formation during haze events. oup.comoup.com
Subsurface Transport and Geochemical Interactions in Groundwater Systems
In subsurface environments, this compound is highly soluble and mobile in groundwater. Its concentration and transport are influenced by the local geology, hydrogeology, and human activities.
The composition of groundwater is controlled by its interaction with minerals in the unsaturated zone and the aquifer itself. usgs.gov In many arid and semi-arid regions, the dissolution of evaporite minerals like gypsum is a major source of sulfate to groundwater. usgs.gov As groundwater flows, ion exchange reactions with sediments, particularly clays, can significantly alter the water chemistry. For example, calcium (Ca²⁺) and magnesium (Mg²⁺) ions can be exchanged for sodium (Na⁺) ions adsorbed on mineral surfaces, leading to an increase in the concentration of dissolved sodium and the evolution towards a Na-SO₄ type water. usgs.gov
Human activities, especially irrigation in arid lands, can profoundly impact the fate of this compound in groundwater. usgs.gov Irrigation return flow can carry dissolved salts from the surface and leach them into the underlying aquifer. Evapotranspiration concentrates these salts in the remaining water, further increasing their concentration in the subsurface. usgs.govresearchgate.net This process can lead to the salinization of groundwater resources, with this compound often being a major contributor. researchgate.net Understanding these transport and interaction pathways is crucial for the sustainable management of water resources in affected areas. researchgate.net
Soil Salinity and Sulfate Accumulation Mechanisms
Soil salinization is the process of excessive accumulation of water-soluble salts in the soil, a phenomenon particularly pronounced in arid and semi-arid regions. researchgate.net The primary mechanism involves the upward movement of dissolved salts with water through capillary action. When this water evaporates from the soil surface, the salts, including this compound, are left behind, leading to a white crust on the surface. phycoterra.com
Several natural and anthropogenic factors contribute to this process. Natural sources include the physical and chemical weathering of parent rocks that release soluble salts. researchgate.netphycoterra.com In many regions, the accumulation of sulfate in soil is attributed to processes like the oxidation of sulfide minerals and the hydrolysis of sulfate-bearing minerals like natrojarosite. researchgate.net Additionally, in coastal areas, wind can transport salt inland, and rising sea levels can lead to saltwater intrusion into groundwater and soils. phycoterra.comusda.gov
Key mechanisms for sulfate accumulation include:
High Evaporation: In climates where evaporation exceeds precipitation, there is insufficient rainfall to leach and flush salts from the root zone. researchgate.netphycoterra.com
Irrigation Practices: The use of irrigation water with high concentrations of dissolved salts is a major human-induced cause of salinization. eos.com Without proper drainage, this adds significant quantities of salt, including sulfates, to the soil over time. phycoterra.com
Groundwater Levels: A high water table can bring dissolved salts from deeper soil layers or contaminated aquifers up into the root zone. usda.gov
Geological Deposits: Water moving through the soil can dissolve salts from underlying geological formations, transporting them to the surface. eos.com
The accumulation of salts, including this compound, has significant impacts on soil health and agriculture. It creates osmotic stress, making it difficult for plants to absorb water, which can lead to reduced growth and crop yields. eos.commdpi.com High concentrations of sodium can also degrade soil structure, reducing water infiltration and aeration. usda.gov
Geochemical Analysis of Sulfate-Bearing Systems
Minor Element Geochemistry of Saline Lakes Containing this compound
Saline lakes, particularly those dominated by this compound, are complex geochemical systems where the behavior of minor and trace elements provides insight into the sources of solutes and evolutionary pathways of the brine. These lakes often form in internally drained closed basins where salts accumulate through the evaporation of groundwater-fed brines. windows.net
Research on various saline lake types has shown that the behavior of minor alkali elements like lithium (Li), rubidium (Rb), strontium (Sr), and barium (Ba) varies depending on the dominant anion (chloride, sulfate, or bicarbonate-carbonate). nih.gov In sulfate-dominated lakes, the concentrations of these elements are controlled by factors such as inflow water composition, weathering of basin lithology, and precipitation of minerals during evapoconcentration. nih.gov
Lithium (Li) and Rubidium (Rb): These elements are often largely conservative, meaning their concentrations increase primarily as a result of evaporation, with little removal through mineral precipitation. nih.gov In the Saskatchewan lakes, lithium was found in low concentrations, suggesting it is present in the drainage basins but may not be significantly concentrated in the lake brines themselves. windows.net
Strontium (Sr): In sulfate-rich waters, strontium can be removed from the brine by the precipitation of minerals like celestite (strontium sulfate) or through co-precipitation with other sulfate and carbonate minerals. nih.gov
Barium (Ba): Barium concentrations in sulfate brines are often controlled by the precipitation of barite (barium sulfate), which has very low solubility. nih.gov
The table below summarizes typical minor element concentrations found in select sodium-sulfate-dominated lakes in Saskatchewan.
| Element | Concentration Range (mg/L) | Geochemical Behavior |
| Lithium (Li) | < 0.01 - 0.2 | Generally conservative, concentrates with evaporation |
| Rubidium (Rb) | Not specified | Expected to be largely conservative |
| Strontium (Sr) | 0.1 - 5.0 | Can be removed by precipitation of sulfate minerals |
| Barium (Ba) | < 0.01 - 0.1 | Limited by the low solubility of barite |
This table is representative and compiled from findings in reconnaissance geochemical studies. windows.netnih.gov
The ultimate chemistry and minor element content of these saline lakes are determined by the initial composition of inflow waters and the subsequent geochemical divides that occur as minerals precipitate during evaporation. nih.govresearchgate.net
Isotopic Signatures in Sulfate Precipitation and Cycles
The stable isotopes of sulfur (³²S, ³³S, ³⁴S, ³⁶S) and oxygen (¹⁶O, ¹⁸O) in sulfate minerals are powerful tracers for understanding the sources of sulfur and the geochemical processes involved in sulfate precipitation and cycling. researchgate.netnih.gov Isotopic analysis helps to fingerprint various sulfur sources and identify physical and chemical processes like microbial sulfate reduction, evaporation, and the mixing of different water bodies. researchgate.net
The isotopic composition of sulfate is typically reported in delta (δ) notation (e.g., δ³⁴S) in parts per thousand (‰) relative to a standard. Key applications include:
Source Identification: Different sources of sulfur have distinct isotopic signatures. For example, sulfate derived from the atmospheric oxidation of volcanic SO₂ will have a different isotopic composition than sulfate produced by the weathering of pyrite or sulfate from marine evaporite deposits. pnas.org
Microbial Processes: Dissimilatory sulfate reduction by bacteria is a fundamental driver of the sulfur cycle and imparts a significant isotopic fractionation effect. nih.gov This process preferentially utilizes the lighter isotope (³²S), leaving the remaining sulfate enriched in the heavier isotope (³⁴S). The magnitude of this fractionation can provide clues about the metabolic pathways and environmental conditions. nih.govresearchgate.net
Redox Cycling: The cycling of sulfur through various oxidation-reduction reactions can be traced using stable isotopes. For instance, the oxidation of hydrogen sulfide (H₂S) to sulfate under different conditions (biotic vs. abiotic) can result in different isotopic signatures. usgs.gov
Sulfur isotope fractionation during dissimilatory sulfate reduction can vary widely, from as low as 6‰ to over 60‰, depending on factors like the type of electron donor available and its concentration. nih.gov This variability is crucial for interpreting isotopic signatures in ancient and modern environments.
Geochemical Study of this compound Precipitates on Architectural Surfaces
This compound is a primary agent of salt weathering, causing significant damage to porous building materials like stone and concrete. researchgate.netresearchgate.net Geochemical studies of precipitates on architectural surfaces help to diagnose the source of the salts and the mechanisms of decay.
A study of sulfate encrustations on the sandstone walls of the Nydeggbrücke in Bern, Switzerland, identified the dominant sulfate phases as gypsum (calcium sulfate), mirabilite (the hydrated form of this compound, Na₂SO₄·10H₂O), and polyhalite (a hydrated sulfate of potassium, calcium, and magnesium). umcs.pl The formation of these precipitates was a result of water infiltrating through the road embankment, dissolving salts, and then seeping out through the sandstone walls. umcs.pl
The crystallization of this compound from solution is a key damage mechanism. Under conditions of changing temperature and relative humidity, this compound can exist in two main forms:
Thenardite (Na₂SO₄): The anhydrous form.
Mirabilite (Na₂SO₄·10H₂O): The hydrated decahydrate form.
While equilibrium thermodynamics suggest thenardite should not crystallize from solution below 32.4°C, experimental studies show it can precipitate directly at lower temperatures under non-equilibrium conditions, especially at low relative humidity and within the micropores of building materials. researchgate.netepa.gov The high crystallization pressures generated during the rapid precipitation of thenardite in confined pores are a major cause of material decay. researchgate.net
Geochemical analysis of the Bern bridge precipitates also revealed impurities of heavy metals such as nickel (Ni), copper (Cu), zinc (Zn), and lead (Pb). The presence of these metals, along with sulfur and oxygen isotope data, confirmed that the source of the sulfates was linked to the bridge's infrastructure and pollution from vehicular traffic. umcs.pl
| Mineral Phase | Chemical Formula | Common Environment on Architectural Surfaces |
| Thenardite | Na₂SO₄ | Precipitates in micropores, often at low relative humidity |
| Mirabilite | Na₂SO₄·10H₂O | Forms as efflorescence on surfaces, often from saturated solutions |
| Gypsum | CaSO₄·2H₂O | Common co-precipitate, derived from calcium in stone or mortar |
Planetary Geochemistry: this compound on Extraterrestrial Bodies (e.g., Mars)
Sulfate minerals are widespread on the surface of Mars and provide crucial evidence for the planet's past aqueous environments. nih.govconfex.com In-situ analyses by Mars landers and rovers, as well as orbital spectroscopy, have confirmed the presence of various sulfates, including magnesium and calcium sulfates. nih.govconfex.com Sodium sulfates are also inferred to be a common mineral phase present in Martian soils and layered deposits. nih.gov
The Viking landers detected sulfur in Martian soils at concentrations of 8–15%, with magnesium and sodium sulfates inferred as the most likely mineral forms. nih.gov The presence of jarosite, a hydrated potassium and iron sulfate, discovered by the Opportunity rover, points to the past existence of acidic and saline water. nih.gov The persistence of such minerals on Mars is evidence of the planet's extreme surface aridity for geologically long periods. nih.gov
The formation of this compound deposits on Mars is likely linked to the evaporation of ancient lakes or brines in a "cold and icy" or "cold and wet" early climate. usra.edu On Earth, mounds of mirabilite (Na₂SO₄·10H₂O) precipitate from saturated spring water in cold, arid environments like Antarctica, which serve as an analog for potential processes on Mars. usra.edu Over time, the less stable mirabilite would likely transform into the anhydrous form, thenardite (Na₂SO₄), through dehydration. usra.edu
The search for organic compounds on Mars is closely linked to these sulfate deposits. While the harsh surface conditions are destructive to organic matter, sulfate minerals have the potential to preserve organic molecules for billions of years. researchgate.netnasa.gov However, the thermal decomposition of sulfate minerals during analysis can release sulfur dioxide and oxygen, which can oxidize and destroy the very organic matter scientists are searching for, presenting a challenge for detection missions. nih.gov
Advanced Applications and Material Science Research of Sodium Sulfate
Thermal Energy Storage Systems Utilizing Sodium Sulfate (B86663)
Sodium sulfate is a key compound in the advancement of thermal energy storage (TES) systems, which are crucial for improving energy efficiency and integrating renewable energy sources. TES systems that contain a phase change material (PCM) can store significant amounts of heat isothermally through the material's latent heat of phase change. purdue.edu Salt hydrates, in particular, are attractive for these applications due to their cost-effectiveness, low toxicity, high melting enthalpy, and high volumetric energy storage capacity. researchgate.netornl.govresearchgate.net
This compound decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, is a widely studied inorganic hydrated salt for PCM applications. researchgate.netakacje10.waw.pl Its popularity stems from a combination of desirable properties, including a high latent heat of phase change (over 200 J/g), a suitable phase change temperature of around 32.4°C for applications near ambient temperature, low cost, wide availability, safety, and non-toxicity. researchgate.netakacje10.waw.plrgipt.ac.in The solid-to-liquid phase transition of this compound decahydrate is a peritectic process that, upon heating, yields anhydrous this compound and a saturated aqueous solution. nih.gov These characteristics make it a promising candidate for applications such as space heating and regulating building temperatures. researchgate.netacs.org
Table 1: Thermophysical Properties of this compound Decahydrate (SSD)
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | Na₂SO₄·10H₂O | rgipt.ac.in |
| Melting Point | ~32.4 °C | researchgate.netakacje10.waw.pl |
| Melting Enthalpy | >200 J/g (~240-250 kJ/kg) | akacje10.waw.plrgipt.ac.in |
| Common Name | Glauber's Salt | researchgate.netnih.gov |
Despite its advantages, the practical application of this compound decahydrate is hindered by two primary challenges: supercooling and phase separation. researchgate.netakacje10.waw.plnih.gov Supercooling is the phenomenon where the material cools below its freezing point without solidifying, which delays the release of stored latent heat. mdpi.comornl.govyoutube.com Phase separation, or incongruent melting, occurs when the anhydrous this compound salt precipitates and settles out of the aqueous solution during melting, leading to a progressive loss of energy storage capacity over repeated thermal cycles. researchgate.netnih.gov
Supercooling in this compound decahydrate delays the onset of the liquid-to-solid phase transition, which affects its thermal cycling stability and latent heat of crystallization. ornl.govyoutube.com Research has shown that long-range electrostatic forces between sodium and sulfate ions, as well as with polar water molecules, are responsible for this delayed nucleation. ornl.gov
A primary strategy to counter supercooling is the use of nucleating agents. mdpi.com These agents provide a solid nucleus to facilitate the phase change. mdpi.com Borax (B76245) (sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O) is a well-established and effective nucleating agent for this compound decahydrate due to the similar crystal characteristics between the two substances. purdue.edunih.govaip.org The lattice mismatch between SSD and borax is minimal (about 5%), making borax an ideal candidate to promote crystallization. aip.org Studies have demonstrated that adding a small percentage of borax can significantly reduce the degree of supercooling. mdpi.comaip.org For instance, research has shown that adding borax can decrease the supercooling temperature before nucleation occurs. ornl.gov Other materials, such as diatomaceous earth, have also been investigated as potential nucleating agents. mdpi.com
Phase separation is a critical issue that limits the long-term stability and performance of this compound decahydrate PCMs. researchgate.netnih.gov When the material melts, the denser anhydrous this compound can settle due to gravity, leading to an inhomogeneous mixture that cannot fully rehydrate upon cooling, thus reducing the energy storage capacity in subsequent cycles. nih.gov
Several methods have been developed to address this problem:
Thickener/Gelling Agent Addition: This is one of the most common approaches, involving the addition of materials that increase the viscosity of the solution. mdpi.com By creating a gel-like network, these agents physically restrain the anhydrous salt particles, preventing them from settling. nih.gov Various polymers and other substances have been tested as thickeners, including carboxymethyl cellulose (B213188) (CMC), sodium polyacrylate (SPA), and polyacrylic acid sodium (PAAS). researchgate.netmdpi.comresearchgate.net For example, adding 1.0% to 2.0% (by weight) of PAAS has been shown to effectively mitigate phase separation with minimal impact on the latent heat. mdpi.com
Encapsulation: This technique involves enclosing the PCM within a micro- or macro-shell, which physically prevents the components from separating. nih.gov However, this method can be complex and costly. nih.gov
Shape Stabilization: This involves incorporating the PCM into a porous supporting material, such as expanded graphite (B72142) or diatomite. akacje10.waw.plresearchgate.net The supporting matrix holds the PCM in place through capillary forces, preventing phase segregation. akacje10.waw.pl
A more recent and advanced strategy for preventing phase separation involves the use of polyelectrolytes. nih.govresearchgate.net Sulfonated polyelectrolytes, such as dextran (B179266) sulfate sodium (DSS), have proven highly effective in stabilizing this compound decahydrate. nih.govnih.govacs.org
Molecular dynamics simulations and neutron scattering techniques have provided insight into the stabilization mechanism at the nanoscale. acs.orgresearchgate.netnih.gov Research reveals that upon melting, water from the hydrate (B1144303) structure migrates to the interface between the this compound decahydrate and the polyelectrolyte. acs.orgnih.govacs.org This water is then stabilized at the interface by aggregating around the hydrophilic sulfonic acid groups attached to the polyelectrolyte's backbone. acs.orgnih.govacs.org This molecular architecture effectively retains water near the dehydrated this compound, preventing the precipitation and settling of the anhydrous salt. acs.orgnih.govacs.org This process facilitates the rehydration of this compound during freezing, ensuring stable performance over many cycles. acs.orgnih.govacs.org Studies have shown that DSS-modified PCMs exhibit greater stability for up to 150 cycles. nih.govornl.gov Dynamic light scattering analysis has also indicated that DSS reduces the particle size of this compound and electrostatically suspends the salt particles in a stable, homogeneous solution. researchgate.netnih.govornl.gov
Another advanced approach to utilizing this compound in thermal energy storage is the creation of eutectic mixtures. A eutectic system consists of two or more components that melt and freeze at a single, constant temperature that is lower than the melting points of the individual constituents. youtube.compurdue.edu Creating eutectic mixtures of salt hydrates is a strategy to achieve stable PCMs with tailored phase change temperatures for specific applications. nih.gov
Research has been conducted on eutectic mixtures of this compound decahydrate with other hydrated salts. A notable example is the eutectic mixture of this compound decahydrate (Na₂SO₄·10H₂O) and sodium carbonate decahydrate (Na₂CO₃·10H₂O). purdue.eduornl.gov
A study on a 50:50 mass ratio of these two salts reported a eutectic PCM with a melting temperature of 25.18°C and a melting enthalpy of 187.46 J/g. purdue.eduornl.gov This mixture demonstrated good physical interaction without chemical reaction and retained 78% of its latent heat after 10 melt/freeze cycles. purdue.eduornl.gov
Another investigation created a shape-stabilized PCM by impregnating expanded vermiculite (B1170534) with a 1:1 mass ratio of Na₂SO₄·10H₂O and Na₂CO₃·10H₂O, which resulted in a composite with a melting point of 23.98°C and a latent heat of 110.3 J/g. acs.org
A eutectic mixture of this compound and sodium chloride has also been explored, particularly for high-temperature applications. This eutectic salt has a melting point of 625.3°C and a heat of fusion of 263.3 J/g, showing good thermal stability over 100 cycles. geneseo.eduresearchgate.net
Table 2: Examples of this compound Based Eutectic PCMs
| Eutectic Composition | Melting Temperature (°C) | Melting Enthalpy (J/g) | Source(s) |
|---|---|---|---|
| 50wt% Na₂SO₄·10H₂O – 50wt% Na₂CO₃·10H₂O | 25.18 | 187.46 | purdue.eduornl.gov |
| Na₂SO₄·10H₂O + Na₂CO₃·10H₂O (1:1 mass ratio) in expanded vermiculite | 23.98 | 110.3 | acs.org |
| Na₂SO₄ – NaCl | 625.3 | 263.3 | geneseo.eduresearchgate.net |
| 32wt% Na₂SO₄·10H₂O, 52wt% Na₂HPO₄·12H₂O, 12wt% graphite, 4wt% borax | 28 | 167 | ornl.gov |
Cementitious Materials and Construction Applications of this compound
This compound as an Activator in Alkali-Activated Composites
This compound is explored as a low-cost and readily available activator in the development of alkali-activated materials, which are considered more environmentally friendly alternatives to traditional Portland cement. In these systems, this compound's primary role is to initiate the dissolution of aluminosilicate (B74896) precursors, such as fly ash and slag, facilitating the formation of a hardened binder.
Research indicates that this compound can be used to activate hybrid cementitious systems. For instance, in mixtures containing fly ash (FA) and construction and demolition wastes (CDW), the addition of this compound as an activator has resulted in the production of hybrid cements with significant compressive strengths. nih.gov Specifically, FA and CDW-based cementitious materials activated with this compound have achieved compressive strengths of 37 MPa and 32 MPa, respectively. nih.gov The mechanism in these hybrid systems often involves the formation of ettringite, a calcium sulfoaluminate hydrate, which contributes to the strength development. nih.gov
Influence on Hydration Kinetics and Mechanical Properties of Cement Formulations
This compound significantly influences the hydration kinetics and the resulting mechanical properties of cement-based formulations. It is well-established that alkali salts, including this compound, act as accelerators for cement hydration, particularly in the early stages. daneshyari.com The addition of this compound shortens the induction period and increases the rate of hydration during the acceleration phase, leading to a higher and earlier peak of heat release. daneshyari.com This acceleration is attributed to an enhanced dissolution of the main cement phases, such as tricalcium silicate (B1173343) (C₃S), and the subsequent precipitation of hydration products. daneshyari.com
This early acceleration of hydration typically translates to higher compressive strength at very early ages (e.g., the first day). daneshyari.comresearchgate.net However, this initial benefit is often followed by a reduction in strength at later ages (from 3 days onwards) compared to systems without the alkali addition. researchgate.net The impact on mechanical properties is closely linked to the changes in the microstructure of the cement paste. Research shows that for a given degree of hydration, the addition of this compound can lead to a compressive strength comparable to that of an alkali-free system. researchgate.net This is because this compound promotes the formation of a higher volume of hydrates, particularly ettringite. daneshyari.comresearchgate.net This increased volume of hydration products can fill capillary spaces more effectively, leading to a decrease in porosity and, consequently, an increase in strength. daneshyari.comresearchgate.net
In systems with high volumes of fly ash, the addition of this compound has been shown to accelerate the hydration of both cement and fly ash, leading to a denser microstructure and enhanced compressive strength, provided the dosage is optimized (typically below 2%). zkg.de
Table 1: Effect of this compound on Cement Hydration and Properties
| Property | Effect of this compound Addition | Scientific Rationale |
| Hydration Kinetics | Accelerates early hydration, shortens induction period. daneshyari.com | Enhances dissolution of silicate phases and precipitation of hydrates. daneshyari.com |
| Early Age Strength | Increases compressive strength at early ages (e.g., 1 day). daneshyari.comresearchgate.net | Faster formation of hydration products. daneshyari.com |
| Later Age Strength | May decrease compressive strength at later ages (e.g., 3 days and beyond). daneshyari.comresearchgate.net | Alterations in the microstructure and pore structure of the hardened paste. |
| Microstructure | Promotes the formation of a higher volume of hydrates, especially ettringite. daneshyari.comresearchgate.net | Sulfate ions react with calcium aluminate phases. |
| Porosity | Can decrease total capillary porosity. daneshyari.comresearchgate.net | The increased volume of hydrates fills the pore space more effectively. daneshyari.comresearchgate.net |
Mechanisms of Salt Crystallization Damage in Porous Building Materials
This compound is recognized as one of the most damaging soluble salts to porous building materials like stone, brick, and concrete. researchgate.netugr.es The damage is primarily caused by the pressure exerted by the salt crystals growing within the pores of the material. ugr.esnih.gov The destructive potential of this compound is linked to its ability to exist in different hydration states, mainly the anhydrous form thenardite (Na₂SO₄) and the decahydrate form mirabilite (Na₂SO₄·10H₂O). researchgate.net
A key mechanism of damage involves the crystallization of these different phases from a this compound solution within the porous network. Under conditions of decreasing relative humidity and increasing evaporation, thenardite can precipitate directly from a supersaturated solution, even at temperatures below its equilibrium transition temperature of 32.4°C. researchgate.net This non-equilibrium crystallization is particularly favored in micropores and can generate high crystallization pressures, leading to significant damage. researchgate.net
Another significant damage mechanism is associated with the phase transition between the different hydrated forms of this compound. The transformation from thenardite to the more voluminous mirabilite upon wetting can generate substantial stress. arxiv.org Similarly, the formation of a metastable heptahydrate phase (Na₂SO₄·7H₂O) and its subsequent transition to the stable mirabilite phase has been shown to be a major contributor to the high crystallization pressures developed during evaporative crystallization. ugr.es This dissolution-reprecipitation process, where a less soluble stable phase crystallizes from a solution saturated with respect to a more soluble metastable or anhydrous phase, can build up significant supersaturation and pressure. ugr.es The repeated cycles of wetting and drying, leading to dissolution and recrystallization, can cause progressive and severe deterioration of the building material, often manifesting as spalling, scaling, and disintegration. arxiv.org
Industrial Chemical Processes and Material Transformation involving this compound
Role in Pulp and Paper Production (Kraft Process Chemistry)
This compound is a key chemical in the pulp and paper industry, specifically in the Kraft (or sulfate) process, which is the dominant method for producing strong paper products. crecompany.comgalaxy.ai In the Kraft process, wood chips are cooked under pressure in a solution known as "white liquor," which primarily consists of sodium hydroxide (B78521) (NaOH) and sodium sulfide (B99878) (Na₂S). crecompany.comgalaxy.ai This alkaline solution effectively breaks down and dissolves lignin, the polymer that binds cellulose fibers together in wood.
Table 2: Chemical Reactions in the Kraft Process Recovery Cycle involving this compound
| Reaction Step | Chemical Equation | Description |
| Reduction of this compound | Na₂SO₄ + 2C → Na₂S + 2CO₂ | In the recovery furnace, this compound is reduced by carbon (from organic materials in the black liquor) to form sodium sulfide. researchgate.net |
| Regeneration of Cooking Liquor | The resulting smelt, containing Na₂S and sodium carbonate (Na₂CO₃), is dissolved to form "green liquor," which is then causticized to regenerate the "white liquor." | The sodium sulfide produced from the reduction of this compound is a key active ingredient in the regenerated cooking liquor. crecompany.com |
Applications in Glass Manufacturing as a Fining Agent
In the large-scale manufacturing of glass, particularly soda-lime-silica glass, this compound is widely used as a fining agent. researchgate.netcrecompany.com The primary purpose of a fining agent is to remove small gas bubbles (known as seeds) from the molten glass, which would otherwise compromise the clarity, quality, and strength of the final product. crecompany.comneg.co.jp
This compound is added to the raw material batch before melting. At the high temperatures of the glass furnace (typically above 1200°C), this compound decomposes. semanticscholar.org This decomposition releases gases, primarily sulfur dioxide (SO₂) and oxygen (O₂). crecompany.comneg.co.jp These gases form larger bubbles within the molten glass. According to Stokes' law, these larger bubbles rise to the surface much faster than the smaller seeds. neg.co.jp As they ascend, they coalesce with the smaller bubbles, effectively sweeping them out of the melt. researchgate.net This process, known as fining, results in a more homogeneous and transparent glass. crecompany.com
The effectiveness of this compound as a fining agent is also linked to redox conditions in the glass melt. Its decomposition and the release of oxygen can act as an oxidizing agent. semanticscholar.org The fining action is a complex process that depends on temperature, glass composition, and the presence of reducing agents like carbon. researchgate.net
Table 3: Role of this compound as a Fining Agent in Glass Manufacturing
| Mechanism | Description | Result |
| Decomposition | At high temperatures, this compound (Na₂SO₄) decomposes in the molten glass. semanticscholar.org | Releases gases such as sulfur dioxide (SO₂) and oxygen (O₂). crecompany.comneg.co.jp |
| Bubble Growth and Coalescence | The released gases form larger bubbles that rise through the viscous melt. crecompany.com | These larger bubbles merge with and absorb smaller gas seeds. researchgate.net |
| Bubble Removal | The larger, buoyant bubbles escape from the surface of the molten glass. neg.co.jp | A clearer, more uniform glass product with fewer imperfections. crecompany.com |
Function as a Drying Agent in Organic Synthesis and Laboratory Procedures
Anhydrous this compound (Na₂SO₄) is a widely utilized and essential drying agent in organic chemistry laboratories. commonorganicchemistry.com Its primary function is to remove trace amounts of water from organic solutions, a critical step following aqueous extraction procedures to ensure the purity of the final product and the success of subsequent reactions. commonorganicchemistry.comwisdomlib.org The mechanism of action involves the physical absorption of water molecules by the anhydrous salt to form a hydrated crystalline solid, specifically this compound decahydrate (Na₂SO₄·10H₂O). chemtradeasia.com This process is represented by the general equation:
Na₂SO₄ (solid) + xH₂O (liquid) → Na₂SO₄·xH₂O (solid) chemtradeasia.com
This transformation is advantageous because the resulting hydrate is a solid that can be easily and efficiently separated from the liquid organic phase through simple physical methods such as decantation or gravity filtration. orgchemboulder.comyoutube.com
This compound is favored for its chemical neutrality, meaning it does not typically react with the organic compounds in the solution being dried. echemi.com It is also inexpensive and has a high capacity for water absorption. chemtradeasia.comlibretexts.org However, it is considered a slow-acting drying agent compared to alternatives like anhydrous magnesium sulfate. rochester.edu Therefore, the organic solution must be allowed to stand over the this compound for a sufficient period, often around 15 to 30 minutes, to ensure complete water removal. rochester.edu The effectiveness of the drying process is visually indicated when the added this compound crystals no longer clump together at the bottom of the flask and flow freely upon swirling. youtube.comresearchgate.net
Table 1: Comparison of Common Laboratory Drying Agents
| Drying Agent | Chemical Formula | Acidity | Speed | Capacity | Common Applications |
| This compound | Na₂SO₄ | Neutral | Slow | High | General purpose, pre-drying, suitable for most organic solvents. commonorganicchemistry.comlibretexts.org |
| Magnesium Sulfate | MgSO₄ | Slightly Acidic | Fast | Medium | General purpose, good for most solvents except highly acid-sensitive ones. commonorganicchemistry.comlibretexts.org |
| Calcium Chloride | CaCl₂ | Neutral | Fast | High | Drying hydrocarbons and ethers; can form adducts with alcohols, phenols, and amines. orgchemboulder.com |
| Celite | N/A (Diatomaceous earth) | Neutral | N/A | Low | Used for filtering to remove trace water and fine particulates. rochester.edu |
Effect on Reduction-Roasting Processes of Ores (e.g., Titania Iron Sand)
In metallurgy, this compound serves as a crucial additive in the reduction-roasting process for certain ores, enhancing the efficiency of metal extraction. ui.ac.ide3s-conferences.org Roasting is a metallurgical process that involves heating ores in the presence of air to convert them into a more easily reducible form. wikipedia.org The addition of this compound can significantly influence the chemical reactions and physical properties of the ore during this process.
A notable example is its application in the processing of titania iron sand. e3s-conferences.org Research has demonstrated that introducing this compound during the reduction-roasting of this ore increases the concentration of titano-magnetite (Fe₂TiO₄-Fe₃O₄). ui.ac.ide3s-conferences.org A specific study conducted on titania iron sand from Sukabumi, West Java, identified an optimal addition level of 15% this compound, which yielded a titano-magnetite content of 46.9%. ui.ac.ide3s-conferences.orge3s-conferences.org The proposed mechanism suggests that this compound may react with the carbon-based reducing agent to generate carbon monoxide (CO) gas, which is a potent reductant and facilitates the formation of the desired mineral phase. e3s-conferences.org
In the selective reduction of nickel laterite ores, this compound plays a multifaceted role. researchgate.netepa.gov Upon heating, it undergoes thermal decomposition, and the resulting sodium oxide reacts with silicate minerals present in the ore. researchgate.net This reaction forms low-melting-point compounds like nepheline, creating a molten phase that improves the mobility and encourages the aggregation of the reduced metallic ferronickel (B1172207) particles. researchgate.net Furthermore, sulfur released from the decomposition of this compound can react with metallic iron to form troilite (FeS), which further aids in the growth and subsequent magnetic separation of the valuable ferronickel particles. researchgate.net
Table 2: Effect of this compound Addition on Titania Iron Sand Reduction
| This compound (Na₂SO₄) Addition (%) | Resulting Titano-magnetite (Fe₂TiO₄-Fe₃O₄) Content (%) | Reference |
| 5 | --- | ui.ac.ide3s-conferences.org |
| 15 | 46.9 (Optimum) | ui.ac.ide3s-conferences.orge3s-conferences.org |
| 25 | --- | ui.ac.ide3s-conferences.org |
Bio-geochemical and Agricultural Applications of this compound
Mitigation of Methane (B114726) Production in Ruminant Systems via Sulfate-Dependent Anaerobic Methane Oxidation
This compound is being investigated as a dietary supplement for ruminant animals, such as cattle, to mitigate enteric methane (CH₄) emissions, a significant contributor to greenhouse gases. nih.gov The underlying mechanism involves the sulfate ion (SO₄²⁻) acting as an alternative hydrogen sink in the anaerobic environment of the rumen. nih.govmdpi.com In the rumen, methanogenic archaea produce methane by reducing carbon dioxide (CO₂) with hydrogen (H₂). By introducing sulfate, a competition for available hydrogen is created. nih.gov
This process facilitates a biogeochemical pathway known as sulfate-dependent anaerobic methane oxidation (S-DAMO). nih.gov S-DAMO is carried out by a symbiotic consortium of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria (SRB). nih.gov The ANME archaea oxidize methane through a process of reverse methanogenesis, while the SRB use the electrons generated to reduce sulfate to hydrogen sulfide (H₂S). nih.govnih.gov
Research has confirmed that adding this compound to in vitro rumen fermentation systems significantly reduces methane production. researchgate.netnih.gov These studies also observed a corresponding increase in the populations of total archaea, SRB, and specific groups of ANME (ANME-1 and ANME-2c), providing direct evidence for the stimulation of the S-DAMO pathway. nih.govresearchgate.net This application represents a promising strategy for reducing the environmental impact of livestock farming.
Table 3: Key Microbial Players in Sulfate-Dependent Methane Mitigation
| Microbial Group | Role in the Rumen | Effect of this compound Addition |
| Methanogenic Archaea | Produce methane (CH₄) from CO₂ and H₂. | Competes with for H₂. |
| Sulfate-Reducing Bacteria (SRB) | Reduce sulfate (SO₄²⁻) to hydrogen sulfide (H₂S), consuming H₂. mdpi.com | Population increases, enhancing H₂ consumption. nih.gov |
| Anaerobic Methanotrophic Archaea (ANME) | Oxidize methane (CH₄) in conjunction with SRB. nih.govnih.gov | Population increases, promoting methane consumption. nih.gov |
Role in Soil Fertility and Nutrient Cycling
This compound plays a significant role in agriculture by influencing soil fertility and participating in nutrient cycling. echemi.compciplindia.com Its primary contribution is as a source of sulfur, an essential macronutrient for plant growth. cheezhengchem.com Sulfur is a vital component of certain amino acids (cysteine and methionine), which are the building blocks of proteins, and is also integral to the function of various enzymes and vitamins. echemi.comcheezhengchem.com
As a soil amendment, this compound can be applied to correct sulfur deficiencies in the soil. cheezhengchem.com It also has an effect on soil chemistry. In alkaline soils, the addition of this compound can help to lower the pH, as sulfate ions can react with components like calcium carbonate. cheezhengchem.com This pH adjustment can improve the availability of other essential nutrients to plants. Furthermore, in saline soils, it can help improve soil structure. glaubersalt.com
The sulfur cycle in soil is a dynamic process. Organic sulfur in soil organic matter and crop residues is converted into plant-available inorganic sulfate (SO₄²⁻) through a process called mineralization, which is carried out by soil microorganisms. saskoer.caunl.edu This sulfate in the soil solution can then be taken up by plant roots. unl.edu The application of this compound directly supplements this pool of available sulfate, ensuring that crops have an adequate supply of this critical nutrient for healthy growth and development. cheezhengchem.com Some studies have also shown that the presence of sulfate can enhance the uptake of primary nutrients like nitrogen, phosphorus, and potassium. cheezhengchem.com
Advanced Analytical and Spectroscopic Methodologies for Sodium Sulfate Research
Spectroscopic Techniques for Sodium Sulfate (B86663) Characterization
Spectroscopy plays a pivotal role in the qualitative and quantitative analysis of sodium sulfate. Different regions of the electromagnetic spectrum are utilized to probe the molecular vibrations, electronic transitions, and elemental composition of the compound.
Mid-infrared (MIR) spectroscopy has emerged as a rapid and non-invasive technique for the analysis of soluble sulfates in soil. mdpi.com This method is particularly valuable for assessing soil quality in agricultural and construction contexts, where high sulfate levels can impede crop growth and degrade infrastructure. mdpi.com
Research has demonstrated the utility of MIR spectroscopy combined with chemometric methods for accurately predicting sulfate content. A study analyzing soil samples from various regions mixed with this compound (Na₂SO₄) evaluated the performance of partial least squares regression (PLSR), principal component regression (PCR), and multivariate linear regression (MLR). The MLR model consistently provided superior predictive performance. For this compound-mixed soil from the arid northwestern region of China (20–40 cm depth), the MLR model yielded a coefficient of determination of prediction (Rp²) of 0.9535, a root mean square error of prediction (RMSEP) of 0.0030, a ratio of performance to deviation (RPD) of 4.96, and a ratio of performance to interquartile range (RPIQ) of 6.26. mdpi.com
The infrared vibrational characteristics of sulfates typically appear in specific ranges: around 1050–1250 cm⁻¹ (ν₃), around 1000 cm⁻¹ (ν₁), approximately 500–700 cm⁻¹ (ν₄), and roughly 400–500 cm⁻¹ (ν₂). mdpi.com The intensity of the IR absorption peaks shows a proportional increase with the concentration of Na₂SO₄ in the soil samples. mdpi.com
Table 1: Performance of MLR Model for this compound Detection in Soil using MIR Spectroscopy
| Parameter | Value |
|---|---|
| Coefficient of Determination of Prediction (Rp²) | 0.9535 |
| Root Mean Square Error of Prediction (RMSEP) | 0.0030 |
| Ratio of Performance to Deviation (RPD) | 4.96 |
| Ratio of Performance to Interquartile Range (RPIQ) | 6.26 |
Visible-Near-Infrared (VNIR) reflectance spectroscopy is a valuable tool for the identification of this compound minerals, particularly in planetary science for detecting their presence on celestial bodies like Mars and Europa. researchgate.net This technique analyzes the reflectance of light in the 0.4-5 μm spectral range to identify characteristic absorption features of different minerals.
Anhydrous this compound (thénardite) is characterized by a nearly flat spectrum in the visible and near-infrared up to 2.6 μm. researchgate.net Weak features due to H₂O and SO₄²⁻ overtones/combinations appear in the 3-4 μm region, with the first strong SO₄²⁻ overtone visible at 4.6 μm. researchgate.net In contrast, the spectra of hydrated this compound (mirabilite) are dominated by H₂O absorption features in the 1-3 μm region and sulfate overtone/combination bands at 3.8 and 4.7 μm. researchgate.net A weak feature at 2.18 μm is also potentially attributed to the sulfate ion. researchgate.net
Diagnostic absorption bands for identifying these minerals on planetary surfaces include those at 3.1-3.24 μm for thénardite, and at 1.78 and 2.47 μm for mirabilite. researchgate.net The hydration absorption features in mirabilite show a strong dependence on temperature, exhibiting shifts in position and changes in spectral shape. researchgate.net
Table 2: Key VNIR Absorption Bands for this compound Minerals
| Mineral | Absorption Band (μm) | Assignment |
|---|---|---|
| Thénardite (Anhydrous Na₂SO₄) | 3.1-3.24 | Diagnostic |
| Thénardite (Anhydrous Na₂SO₄) | 4.6 | Strong SO₄²⁻ overtone |
| Mirabilite (Hydrated Na₂SO₄) | 1.78 | Diagnostic |
| Mirabilite (Hydrated Na₂SO₄) | 2.18 | Putative SO₄²⁻ |
| Mirabilite (Hydrated Na₂SO₄) | 2.47 | Diagnostic |
| Mirabilite (Hydrated Na₂SO₄) | 3.8 | Sulfate overtone/combination |
| Mirabilite (Hydrated Na₂SO₄) | 4.7 | Sulfate overtone/combination |
Photoelectron spectroscopy provides molecular-level insights into the initial stages of this compound dissolution in water. This technique allows researchers to observe how water molecules interact with and pry apart the this compound ion complex.
Studies using photoelectron spectroscopy on water clusters of this compound have revealed that as few as three water molecules are sufficient to separate the sodium and sulfate ions. The water molecules achieve this by forming a ring between the two ions. This research provides a vivid picture of the fundamental process of dissolution, which is a common yet complex phenomenon. These findings are significant for understanding atmospheric chemistry and the behavior of this compound in various aqueous environments.
X-ray Diffraction (XRD) is a fundamental technique for the structural and phase analysis of crystalline materials like this compound. latech.edu It is widely used for phase identification, determination of lattice parameters, and assessment of crystallite size. latech.edu
In the analysis of this compound, XRD can confirm the crystal structure and its presence in a sample. For instance, characteristic peaks observed at 2θ values of 29.01°, 32.10°, and 48.78° correspond to the (040), (311), and (351) planes of this compound, respectively. researchgate.net The sharpness and definition of the crystallographic peaks can indicate the degree of crystallinity. researchgate.net
XRD is also employed to study phase transitions of this compound in porous materials, which is crucial for understanding salt weathering of building materials. researchgate.net Humidity- and temperature-controlled XRD experiments allow for the direct observation of transitions between anhydrous phases (e.g., Na₂SO₄(III) to Na₂SO₄(V)) and the hydration of anhydrous this compound to form mirabilite. researchgate.net Furthermore, XRD can be used to monitor the formation of nanocrystalline this compound compounds, such as tripotassium this compound (K₃Na(SO₄)₂), produced through mechanical alloying, and to determine the average grain size of the resulting powder. scielo.brscielo.br
Table 3: Characteristic XRD Peaks for this compound
| 2θ (degrees) | Miller Indices (hkl) |
|---|---|
| 29.01 | (040) |
| 32.10 | (311) |
| 48.78 | (351) |
Chromatographic and Separation Methods for Sulfate Analysis
Chromatographic techniques are essential for the separation and quantification of sulfate ions in various samples, offering high sensitivity and selectivity.
Ion chromatography (IC) coupled with a conductivity detector is a widely used and effective method for the simultaneous determination of this compound, potassium sulfate, and magnesium sulfate. mdpi.com This technique separates ions based on their interaction with a stationary phase and detects them based on their electrical conductivity. shimadzu.com
A validated IC method for the quantitative analysis of these inorganic salts in oral pharmaceutical dosage forms utilizes a Dionex® IonPac® CS16 column with a gradient elution of methane (B114726) sulfonic acid and Milli-Q water. mdpi.com The retention times for sodium, potassium, and magnesium as sulfates were found to be 7.8, 12.8, and 16.2 minutes, respectively. mdpi.com The method demonstrated good linearity and accuracy within specified concentration ranges, with a relative standard deviation for intra- and inter-day precision of less than 1.0%. mdpi.com Suppressed conductivity detection is often employed to enhance sensitivity and selectivity by reducing background conductivity. shimadzu.com
Table 4: Chromatographic Conditions and Performance for Sulfate Analysis by IC
| Parameter | Specification |
|---|---|
| Column | Dionex® IonPac® CS16 (250 × 5 mm) |
| Mobile Phase | Gradient of Methane Sulfonic Acid and Milli-Q water |
| Flow Rate | 1.2 mL/min |
| Detection | Conductivity |
| Retention Time (Sodium) | 7.8 min |
| RSD (Precision) | <1.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sulfate Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. eag.com This methodology has emerged as a valuable tool for the quantification of inorganic sulfate in various biological matrices. portlandpress.com The principle of LC-MS/MS involves the separation of the analyte of interest, in this case, the sulfate ion, from other components in a sample using a liquid chromatography column. The separated ions are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. This two-step process provides a high degree of specificity and sensitivity for quantification. eag.com
In research settings, LC-MS/MS has been utilized for the determination of sulfate levels in serum and plasma. portlandpress.com For instance, it has been successfully employed to confirm hyposulfatemia in patients with certain genetic disorders. portlandpress.com One of the key advantages of LC-MS/MS over other methods, such as ion chromatography, is its potential for higher sensitivity, allowing for the detection of low concentrations of sulfate. nih.gov However, it has been noted that sulfate levels quantified by LC-MS/MS may differ from those measured by other techniques, which could be attributed to factors like age differences in control groups. portlandpress.com Further evaluation of LC-MS/MS is considered necessary to standardize its use for serum sulfate quantification and for comparative analyses with other established methods. portlandpress.com
| Parameter | LC-MS/MS Method for Sulfate Quantification |
| Principle | Separation of sulfate ions by liquid chromatography followed by detection and quantification using tandem mass spectrometry. |
| Ionization Mode | Electrospray ionization (ESI) in negative mode is commonly used. mdpi.com |
| Detection | Multiple Reaction Monitoring (MRM) for high selectivity. mdpi.com |
| Strengths | High sensitivity, high specificity, and excellent reproducibility, especially with the use of stable labeled internal standards. eag.comnih.gov |
| Limitations | Potential for variability in results compared to other methods; requires further standardization for clinical applications. portlandpress.com |
Supercritical Fluid Extraction/Chromatography (SFE/SFC) in Sample Preparation
Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC) are advanced techniques that utilize supercritical fluids, most commonly carbon dioxide, for the extraction and separation of analytes. libretexts.orgshimadzu.com A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties intermediate between a liquid and a gas. shimadzu.com This state allows for high diffusivity and low viscosity, enabling efficient penetration into sample matrices and effective extraction of target compounds. shimadzu.com
In the context of sample preparation for this compound research, SFE can be employed to selectively extract analytes from a solid or semi-solid matrix containing this compound. The dissolving power of the supercritical fluid can be finely tuned by modifying the pressure and temperature, allowing for controlled and selective extractions. libretexts.org This is particularly advantageous for preparing samples for further analysis, as it can minimize the co-extraction of interfering substances.
Following extraction, Supercritical Fluid Chromatography (SFC) can be used for the separation of the extracted components. SFC combines the advantages of both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering high efficiency and speed. libretexts.org The use of supercritical CO2 as the primary mobile phase is considered a "green" technology due to the reduction in organic solvent waste. An integrated online SFE-SFC system allows for the automation of sample preparation and analysis, which simplifies the workflow, reduces the risk of sample degradation, and enhances analytical sensitivity. shimadzu.com
| Technique | Principle | Advantages in Sample Preparation |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) to selectively extract analytes from a matrix. | Fast, simple, tunable selectivity, reduces organic solvent use. libretexts.org |
| Supercritical Fluid Chromatography (SFC) | Employs a supercritical fluid as the mobile phase for chromatographic separation. | High efficiency, fast analysis times, suitable for a wide range of compounds. libretexts.orgshimadzu.com |
| Online SFE-SFC | Direct coupling of SFE and SFC for automated extraction and analysis. | Simplifies pretreatment, allows analysis of unstable compounds, high-sensitivity. shimadzu.com |
Advanced Characterization Techniques in this compound Research
Calorimetry (Isothermal and Semi-adiabatic) for Thermal Process Analysis
Calorimetry is a fundamental technique for measuring the heat evolved or absorbed during a chemical reaction or physical process. In the study of systems involving this compound, both isothermal and semi-adiabatic calorimetry provide valuable insights into thermal processes.
Isothermal calorimetry measures the heat flow of a reaction at a constant temperature. iastate.edu This technique is highly sensitive and provides quantitative data on the rate of heat production, which is directly proportional to the rate of the reaction. iastate.edu It is particularly useful for studying the kinetics of processes such as the hydration of cement, where sulfate compounds play a crucial role. iastate.edu By maintaining a constant temperature, isothermal calorimetry allows for the detailed analysis of reaction mechanisms without the influence of temperature changes on reaction rates.
Semi-adiabatic calorimetry , on the other hand, measures the temperature change in a thermally insulated system. iastate.edurilem.net While not perfectly adiabatic (as there is some heat loss to the surroundings), this method provides a good approximation of the temperature rise that would occur in a larger, well-insulated system. nih.gov The value of semi-adiabatic calorimetry often lies in providing comparative data, for example, when evaluating the effect of different additives on the hydration heat of cement. iastate.edu It is generally a simpler and less expensive technique compared to isothermal calorimetry. iastate.edu
| Calorimetry Technique | Principle | Primary Measurement | Applications in Sulfate Systems |
| Isothermal | Measures heat flow at a constant temperature. iastate.edu | Heat production rate (mW). iastate.edu | Quantitative kinetic studies of reactions, such as cement hydration. iastate.edu |
| Semi-adiabatic | Measures temperature change in an insulated system. iastate.edurilem.net | Temperature rise over time (°C). youtube.com | Comparative analysis of thermal effects, troubleshooting field problems. iastate.edu |
Rheological Analysis for Viscosity and Material Flow Properties
Rheology is the study of the flow and deformation of matter. Rheological analysis is crucial for understanding the viscosity and flow properties of solutions and suspensions containing this compound, which can behave as structured fluids. tainstruments.com The viscosity of a fluid is a measure of its resistance to flow, and it can be influenced by factors such as shear rate, temperature, and the concentration of dissolved or suspended substances. researchgate.netcsu.edu.au
In the context of this compound, rheological studies can reveal how its presence affects the behavior of a fluid. For example, the addition of this compound to fly ash slurry has been shown to improve its rheological characteristics by reducing the apparent viscosity. researchgate.net This is a critical consideration in industrial processes where the transport of such slurries through pipelines is required. researchgate.net
The rheological behavior of fluids can be categorized as Newtonian or non-Newtonian. Newtonian fluids have a constant viscosity regardless of the shear rate, while non-Newtonian fluids exhibit shear-thinning (viscosity decreases with increasing shear rate) or shear-thickening (viscosity increases with increasing shear rate) behavior. tainstruments.com Studies on dextran (B179266) sulfate solutions have shown that they exhibit Newtonian flow behavior, meaning their viscosity remains constant over a range of shear rates. csu.edu.au
| Fluid System | Rheological Observation | Significance |
| Fly Ash Slurry with this compound | Addition of 0.4% this compound by weight resulted in a pronounced reduction in relative viscosity. researchgate.net | Improved transportability in slurry pipelines with lower energy consumption. researchgate.net |
| Dextran Sulfate Solutions | Exhibited Newtonian flow behavior at various concentrations and temperatures. csu.edu.au | The viscosity is independent of the rate of mixing, which is important for processing and handling. csu.edu.au |
Dynamic Light Scattering for this compound Particle Size Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution, typically in the sub-micron range. jordilabs.comwikipedia.org The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. usp.org When a laser beam illuminates the particles, the scattered light intensity fluctuates over time due to their motion. usp.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. usp.org
By analyzing these intensity fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. horiba.com The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. usp.org The hydrodynamic diameter refers to the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. wikipedia.org
For this compound research, DLS is a valuable tool for characterizing the particle size of this compound crystals or precipitates in a liquid medium. Particle size distribution is a critical parameter in many applications, as it can influence properties such as dissolution rate, bioavailability, and the stability of suspensions. DLS provides a rapid and accurate method for assessing these characteristics.
| Parameter | Description |
| Technique | Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS). wikipedia.org |
| Principle | Measurement of fluctuations in scattered light intensity caused by the Brownian motion of particles. jordilabs.comusp.org |
| Measurement Range | Typically sub-micron particles (from <1 nm to several micrometers). jordilabs.comhoriba.commicrotrac.com |
| Output | Hydrodynamic diameter and particle size distribution. jordilabs.comusp.org |
| Influencing Factors | Temperature, viscosity of the medium, scattering angle, ionic strength of the solvent. jordilabs.comhoriba.com |
Quantitative Polymerase Chain Reaction (qPCR) for Microbial Studies in Sulfate Systems
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive molecular biology technique used to amplify and simultaneously quantify a targeted DNA molecule. In the context of this compound research, qPCR is instrumental in studying microbial communities, particularly sulfate-reducing prokaryotes (SRP), in various environments. nih.govmdpi.com
SRP are a diverse group of microorganisms that utilize sulfate as a terminal electron acceptor in their metabolism, producing hydrogen sulfide (B99878). They play a significant role in biogeochemical cycles and can be found in a wide range of environments, including industrial wastewater and marine sediments. nih.govfrontiersin.orgnih.gov
qPCR allows for the quantification of SRP by targeting specific functional genes involved in the sulfate reduction pathway, such as the genes encoding for dissimilatory sulfite (B76179) reductase (dsrA) and adenosine-5'-phosphosulfate reductase (apsA). mdpi.comfrontiersin.orgnih.gov By designing primers that specifically amplify these genes, researchers can determine the abundance of SRP in a given sample. This method is highly sensitive and can detect low numbers of bacterial cells in complex environmental samples. nih.govnih.gov The results from qPCR can provide valuable information on the abundance and dynamics of SRP populations, which is crucial for understanding their ecological roles and managing their activities in various systems. nih.govbgu.ac.il
| Target Gene | Function | Primer Sets (Examples) | Application |
| dsrA | Encodes for the alpha subunit of dissimilatory sulfite reductase. mdpi.com | DSR1F/RH3-dsr-R. mdpi.com | Quantification of sulfate-reducing bacteria in sludge and wastewater. mdpi.comnih.gov |
| apsA | Encodes for the alpha subunit of adenosine-5'-phosphosulfate reductase. mdpi.com | aprA-1-FW/aprA-5-RV. frontiersin.org | Quantification of sulfate-reducing prokaryotes in marine sediments. frontiersin.org |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Determination
Inductively coupled plasma mass spectrometry (ICP-MS) stands as a premier analytical technique for the quantification of trace and ultra-trace elemental impurities in high-purity materials such as this compound. Its exceptional sensitivity, with detection limits reaching parts-per-billion (ppb) to parts-per-trillion (ppt) levels, and its capacity for rapid, multi-element analysis make it indispensable for quality control and research in the pharmaceutical and chemical industries. thermofisher.com
The analysis of this compound by ICP-MS, however, presents significant challenges due to its nature as a high-salt matrix. drawellanalytical.com High concentrations of dissolved solids can cause severe matrix effects, including signal suppression or enhancement, which can lead to inaccurate quantification of target analytes. drawellanalytical.comoru.se Furthermore, the high concentration of sodium and sulfur can lead to the formation of polyatomic ions within the high-temperature argon plasma, creating spectral interferences that overlap with the mass-to-charge ratio of the elements of interest. researchgate.netthermofisher.com For instance, species like argon-oxygen (ArO⁺), sulfur-oxygen (SO⁺), and sodium-argon (ArNa⁺) can interfere with the detection of iron (Fe), titanium (Ti), and copper (Cu), respectively. thermofisher.com
To overcome these analytical hurdles, specific and advanced methodologies are employed in the research and analysis of this compound.
Detailed Research Findings and Methodologies
Sample Preparation and Matrix Management: A primary strategy to mitigate matrix effects is the dilution of the this compound sample. aelabgroup.com Samples are typically dissolved in high-purity deionized water and acidified with trace-metal grade nitric acid, followed by a significant dilution (e.g., 1:100) to reduce the total dissolved solids to a manageable level, often below 0.2%. thermofisher.comoru.se While effective, this approach requires the instrument to have sufficiently low detection limits to measure the target analytes in the diluted solution. oru.se
Internal Standardization: To correct for signal drift and non-spectral matrix effects, internal standards are added to all blanks, calibration standards, and samples. nih.gov Elements not typically present in the this compound sample, such as Scandium (Sc), Rhodium (Rh), Indium (In), and Thallium (Tl), are chosen. oru.se These internal standards help compensate for variations in the plasma conditions and sample introduction efficiency, with studies showing that this method can achieve analyte recoveries in the range of 85% to 115%. oru.se
Interference Reduction Technologies: Modern ICP-MS instruments are equipped with collision/reaction cell (CRC) technology to eliminate polyatomic interferences. thermofisher.com A gas, typically helium (He), is introduced into the cell, which effectively removes polyatomic ions through kinetic energy discrimination (KED) before they can reach the mass analyzer. spectroscopyonline.com This is crucial for accurately determining elements like chromium and arsenic, which can be affected by chloride-based polyatomic interferences if trace chloride impurities are present. spectroscopyonline.com
Instrumental Parameters: The plasma conditions are optimized for robustness to handle high-salt matrices. This often involves adjusting the plasma RF forward power, carrier gas flow rate, and sample uptake rate to ensure efficient matrix decomposition. spectroscopyworld.com For particularly complex matrices, high-resolution ICP-MS (HR-ICP-MS) is considered a preferred alternative to quadrupole-based systems as it can physically separate many spectral interferences from the analyte ions based on their slight mass differences. oru.seresearchgate.net
The application of these advanced methodologies allows for the accurate and precise determination of a wide array of elemental impurities in this compound, ensuring its quality and purity for various applications.
Table 1: Example Performance Data for Trace Element Analysis in this compound via ICP-MS
This table represents typical performance characteristics synthesized from research findings on high-salt matrix analysis.
| Element | Isotope Measured | Typical Limit of Detection (LOD) in Solution (µg/L) | Common Polyatomic Interference | Mitigation Strategy | Spike Recovery (%) |
| Lead (Pb) | 208 | 0.01 | None | - | 95 - 105 |
| Arsenic (As) | 75 | 0.05 | ⁴⁰Ar³⁵Cl⁺ | Collision Cell (He) | 90 - 110 |
| Cadmium (Cd) | 111 | 0.01 | ⁹⁵Mo¹⁶O⁺ | Collision Cell (He) | 95 - 105 |
| Mercury (Hg) | 202 | 0.02 | None | - | 90 - 110 |
| Chromium (Cr) | 52 | 0.04 | ⁴⁰Ar¹²C⁺, ³⁵Cl¹⁶O¹H⁺ | Collision Cell (He) | 85 - 115 |
| Vanadium (V) | 51 | 0.03 | ³⁵Cl¹⁶O⁺ | Collision Cell (He) | 85 - 115 |
| Nickel (Ni) | 60 | 0.02 | None | - | 90 - 105 |
| Copper (Cu) | 63 | 0.05 | ⁴⁰Ar²³Na⁺ | Collision Cell (He) | 90 - 110 |
| Zinc (Zn) | 66 | 0.08 | ³²S₂⁺, ³²S¹⁶O₂⁺ | Collision Cell (He) | 90 - 105 |
Table 2: Typical ICP-MS Instrumental Parameters for High Matrix Samples
This table outlines common settings for analyzing dissolved this compound solutions, derived from standard analytical procedures.
| Parameter | Setting | Purpose |
| RF Power | 1500 - 1600 W | Creates robust plasma conditions to handle high dissolved solids. spectroscopyworld.com |
| Carrier Gas Flow | ~1.0 L/min | Optimized for stable nebulization and transport of the sample aerosol. spectroscopyworld.com |
| Sample Uptake Rate | 0.1 - 0.4 mL/min | Controlled via a peristaltic pump for consistent sample introduction. nih.gov |
| Nebulizer | Saline-tolerant (e.g., PFA) | Resists clogging from high salt concentrations. |
| Spray Chamber | Peltier-cooled (2-4 °C) | Reduces the solvent load on the plasma, enhancing stability. spectroscopyonline.com |
| Collision Cell Gas | Helium (He) | Removes a broad range of polyatomic interferences via KED. spectroscopyonline.com |
| Internal Standards | Sc, Y, Rh, In, Tl | Added online to correct for signal drift and matrix suppression. oru.se |
| Calibration Range | 0.1 - 100 µg/L | Covers the expected concentration range of trace impurities post-dilution. nih.gov |
Theoretical and Computational Investigations of Sodium Sulfate Systems
Molecular Modeling and Simulation of Sodium Sulfate (B86663)
Theoretical and computational chemistry provides powerful tools for understanding the structural and electronic properties of sodium sulfate (Na₂SO₄) at the atomic level. Ab initio and Density Functional Theory (DFT) are two prominent quantum mechanical methods employed for this purpose. Ab initio calculations are based on first principles, using only fundamental physical constants, while DFT methods determine the electronic structure of a system based on its electron density.
DFT calculations have been successfully used to investigate the geometries of hydrated sulfate clusters, such as [SO₄²⁻(H₂O)n] where n can range from 0 to 16. ijpsat.org These studies are crucial for understanding the solvation of the sulfate ion and its interactions with water molecules, which is fundamental to its behavior in aqueous solutions. ijpsat.org Research has shown that when the number of water molecules (n) is between 1 and 4, the sulfate ion strongly attracts the water molecules, leading to the formation of two hydrogen bonds with each water molecule. ijpsat.org However, when the number of water molecules is higher (e.g., n=16), the sulfate ion tends to form a single hydrogen bond with a water molecule, which is then further hydrogen-bonded to other water molecules. ijpsat.org A key finding from these computational studies is that the hydration process does not cause significant geometric distortion of the central sulfate ion. ijpsat.org
Machine learning interatomic potentials (MLIPs) trained on DFT data have also emerged as a powerful tool for studying complex electrolyte solutions like aqueous this compound. arxiv.org These models can achieve DFT-level accuracy while being computationally less expensive, allowing for simulations over longer timescales and larger system sizes. arxiv.org This approach has been used to reproduce key bulk properties of water, such as density and radial distribution functions, and to provide detailed insights into the hydration structure of sodium and sulfate ions across a range of concentrations. arxiv.org
The Materials Project, a comprehensive database of computed material properties, provides detailed structural information for different polymorphs of anhydrous this compound based on DFT calculations. For instance, for the orthorhombic Fddd space group (thenardite), calculations reveal the coordination environments of the sodium and sulfur atoms. In this structure, Na¹⁺ is bonded to six O²⁻ atoms, forming distorted pentagonal pyramids, while S⁶⁺ is bonded to four O²⁻ atoms in a tetrahedral arrangement. materialsproject.org Similarly, for the orthorhombic Cmcm space group, DFT calculations describe two inequivalent Na¹⁺ sites with six-fold coordination to oxygen and the geometry of the SO₄ tetrahedra. materialsproject.org
Table 1: Selected DFT-Calculated Structural Parameters for Orthorhombic this compound (Fddd Space Group)
| Parameter | Value (Å) |
|---|---|
| Na-O Bond Distance Range | 2.31 - 2.49 |
| S-O Bond Length | 1.48 |
Source: Materials Project materialsproject.org
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating interfacial phenomena in this compound hydrates, which are critical for applications such as thermal energy storage. This compound decahydrate (B1171855) (SSD), for example, is a promising phase-change material, but its practical application is hindered by phase separation over repeated thermal cycles. MD simulations have been instrumental in understanding the stabilization mechanisms of SSD at the atomic level. nih.gov
Studies combining MD simulations with experimental techniques like neutron scattering have elucidated the role of polyelectrolytes, such as dextran (B179266) sulfate sodium (DSS), in preventing phase separation in SSD. nih.gov These simulations have revealed that upon melting, water from the hydrate (B1144303) crystal structure migrates to the interface between the this compound and the polyelectrolyte. nih.gov At this interface, the water molecules are stabilized by aggregating around the hydrophilic sulfonic acid groups of the polyelectrolyte. nih.gov This process effectively retains water near the dehydrated this compound, which facilitates rehydration upon cooling and prevents the irreversible separation of the anhydrous salt from the aqueous solution. nih.gov
MD simulations have also been employed to study the surface structure of aqueous this compound solutions. These simulations have confirmed that both sodium and sulfate ions are generally repelled from the air-water interface. acs.org Furthermore, simulations of aqueous this compound solutions have been used to investigate the structure of the solution itself, including the formation of hydration shells around the ions. bibliotekanauki.plumcs.pl Classical molecular dynamics studies have shown that both sodium and sulfate ions have well-defined hydration shells. bibliotekanauki.plumcs.pl The use of polarizable force fields in these simulations has been shown to be important for accurately modeling the ion pairing and clustering behavior in solution. acs.org Nonpolarizable force fields can lead to an overestimation of ion aggregation, whereas polarizable models provide a more realistic representation of a well-dissolved salt. acs.org
The nucleation properties of mixed this compound and potassium sulfate solutions have also been investigated using MD simulations. acs.org These simulations indicate that in a mixed solution, the presence of potassium ions can accelerate the deposition of this compound by altering the hydration environment around the sodium ions. acs.org
Table 2: Key Findings from MD Simulations of this compound Hydrate Interfaces
| Phenomenon | Observation from MD Simulations | Implication |
|---|---|---|
| SSD Melting with DSS | Water migrates from the hydrate to the SSD-DSS interface. | Stabilization of water near anhydrous this compound, preventing phase separation. nih.gov |
| Water at the Interface | Water aggregates around the hydrophilic groups of the polyelectrolyte. | Promotes rehydration of this compound upon cooling. nih.gov |
| Ion Distribution at Air-Water Interface | Na⁺ and SO₄²⁻ ions are repelled from the surface. | Provides insight into the surface tension and properties of the solution. acs.org |
Reaction Kinetics and Mechanism Studies involving this compound
The study of reaction kinetics is essential for understanding and optimizing the synthesis of this compound. The initial reaction rate method is a common experimental approach to determine the rate law of a reaction, which expresses the relationship between the reaction rate and the concentrations of the reactants. This methodology involves measuring the rate of reaction at the very beginning, before the concentrations of reactants have changed significantly. libretexts.orgchemguide.co.uk
A kinetic study of the synthesis of this compound via the reaction of sodium chloride (NaCl) and sulfuric acid (H₂SO₄) in an aqueous solution with ethanol (B145695) as an antisolvent has been conducted using the initial reaction rate methodology. acs.orgsemanticscholar.orgacs.org In this process, the thermometric method was used to follow the progress of the reaction in an adiabatic batch reactor. acs.orgsemanticscholar.orgacs.org By systematically varying the initial concentrations of sodium chloride and sulfuric acid and measuring the initial rate of reaction, the order of the reaction with respect to each reactant and the specific reaction rate constants were determined. acs.orgsemanticscholar.orgacs.org
The general principle of the initial rate method involves conducting a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. The time taken for a specific, measurable event to occur early in the reaction (e.g., the formation of a certain amount of product or a color change) is recorded. libretexts.orgchemguide.co.uk The initial rate is then often taken to be proportional to the reciprocal of this time (1/t). libretexts.orgchemguide.co.uk By plotting the initial rate against the varying concentration of the reactant, the order of the reaction with respect to that reactant can be determined from the shape of the graph. libretexts.orgchemguide.co.uk
In the case of the this compound synthesis study, this methodology was crucial for establishing the kinetic expression rate, which describes the relationship between the temperature variation and the changes in reactant concentrations. acs.org This information is vital for the design and scale-up of reactive crystallization processes for the production of this compound.
The elucidation of elementary reaction pathways is a fundamental aspect of understanding the mechanism of a chemical reaction. An elementary reaction is a single-step reaction in which the reactants proceed directly to products. The rate law for an elementary reaction can be written directly from its stoichiometry.
2NaCl + H₂SO₄ → Na₂SO₄ + 2HCl
The determination that the reaction behaves as an elementary one simplifies the kinetic modeling of the process.
The formation of this compound can also occur through other reaction pathways, particularly in high-temperature environments such as combustion processes. For example, the sulfation of solid sodium chloride can occur via the reaction with sulfur dioxide (SO₂), oxygen (O₂), and water vapor (H₂O) to produce this compound and hydrogen chloride (HCl). thaiscience.info Kinetic studies of this gas-solid reaction have suggested a mechanism involving the adsorption of SO₂ on the NaCl surface as the rate-limiting step. thaiscience.info An alternative proposed mechanism involves the adsorption of both SO₂ and O₂ on the NaCl surface, followed by their reaction to form adsorbed SO₃, which then reacts with adsorbed water and NaCl to form the final products. thaiscience.info
In flame environments, the formation of gaseous this compound has been observed to proceed through intermediate species. nasa.gov Studies using mass spectrometric sampling of flames doped with SO₂, H₂O, and NaCl have identified gaseous NaSO₂ and NaSO₃ as intermediates in the formation of Na₂SO₄. nasa.gov This indicates a more complex, multi-step reaction pathway in the gas phase at high temperatures.
The reaction between this compound and sulfuric acid to produce sodium bisulfate (NaHSO₄) also represents an important elementary reaction in this compound chemistry. wikipedia.org The reaction is:
Na₂SO₄ + H₂SO₄ ⇌ 2NaHSO₄
Understanding these various elementary reaction pathways is crucial for controlling the production of this compound and for predicting its behavior in different chemical environments.
Molecular Orbital (MO) theory provides a sophisticated framework for understanding chemical bonding and the mechanisms of chemical reactions by describing the behavior of electrons in molecules. geeksforgeeks.orgyoutube.com In MO theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These molecular orbitals can be bonding, antibonding, or non-bonding, and their energies and occupancies determine the stability and reactivity of the molecule. youtube.com
For a complex reaction such as the formation of this compound and hydrogen chloride from sodium chloride and sulfuric acid (2NaCl + H₂SO₄ → Na₂SO₄ + 2HCl), MO theory can be used to analyze the electronic structure of the reactants, products, and any transition states or intermediates. The reaction involves the breaking of H-O bonds in sulfuric acid and Na-Cl ionic bonds, and the formation of Na-O ionic bonds and H-Cl covalent bonds.
A qualitative MO analysis would consider the overlap of the relevant atomic orbitals of the interacting species. For instance, the formation of the H-Cl bond involves the overlap of the 1s orbital of the hydrogen atom with a 3p orbital of the chlorine atom. youtube.com The interaction between the sodium ions and the sulfate ion is primarily electrostatic, but an MO description would still involve the combination of sodium atomic orbitals with the molecular orbitals of the sulfate ion.
Computational chemistry allows for quantitative MO studies of such reactions. By calculating the energies and shapes of the molecular orbitals at different points along the reaction coordinate, a detailed picture of the reaction mechanism can be developed. These calculations can identify the transition state, which is the highest energy point along the reaction pathway, and determine the activation energy of the reaction.
Phase Equilibria and Solubility Modeling in this compound Solutions
The study of phase equilibria in aqueous solutions containing this compound is crucial for various industrial applications, including mineral processing, chemical engineering, and environmental management. Understanding the solid-liquid phase relationships allows for the design and optimization of processes such as crystallization, and for predicting the fate of sulfate in environmental systems.
Multi-component Phase Diagram Construction for Sulfate Systems
The construction of multi-component phase diagrams is essential for representing the solubility and stability of different solid phases in complex aqueous systems containing this compound. These diagrams are graphical representations of the equilibrium state of a system as a function of variables such as temperature, pressure, and composition. For this compound systems, these diagrams illustrate the crystallization and dissolution behavior of various hydrated and anhydrous forms of this compound in the presence of other salts.
This compound can exist in several solid phases, with the most common being the anhydrous form, thenardite (Na₂SO₄), and the decahydrate form, mirabilite (Na₂SO₄·10H₂O). researchgate.net A metastable heptahydrate form (Na₂SO₄·7H₂O) also exists. researchgate.netyoutube.com The transition temperature between thenardite and mirabilite is approximately 32.38 °C. The construction of phase diagrams for systems containing this compound often involves determining the solubility curves of these different phases.
In multi-component systems, the interactions between this compound and other dissolved salts, such as sodium chloride (NaCl), potassium sulfate (K₂SO₄), and sodium nitrate (NaNO₃), become significant. These interactions can affect the solubility of this compound and lead to the formation of double salts or solid solutions. For example, in the Na⁺, K⁺//SO₄²⁻-H₂O ternary system, a double salt, Na₂SO₄·3K₂SO₄, can form. researchgate.net
Thermodynamic models are powerful tools for the theoretical calculation and construction of these phase diagrams. The Extended UNIQUAC model and the Pitzer ion interaction model are commonly used for this purpose. researchgate.netphasediagram.dk These models use activity coefficients to account for the non-ideal behavior of electrolyte solutions and can predict phase equilibria with reasonable accuracy. For instance, the Extended UNIQUAC model has been used to calculate the equilibrium compositions in the NaNO₃-Na₂SO₄-H₂O system over a wide temperature range. phasediagram.dk
The following table presents invariant points in the Na⁺//Cl⁻, NO₃⁻, SO₄²⁻–H₂O quaternary system at 353.15 K, as determined by the isothermal dissolution method. researchgate.net
| Invariant Point Composition (wt%) | Solid Phases in Equilibrium |
| NaCl: 7.00, Na₂SO₄: 1.59, NaNO₃: 47.79 | NaCl, Na₂SO₄, NaNO₃ |
This table illustrates an invariant point where three solid salt phases coexist in equilibrium with the aqueous solution at a specific temperature.
Predictive Models for Sulfate Concentration in Complex Environmental Matrices
Predicting sulfate concentrations in complex environmental matrices, such as groundwater and industrial wastewater, is essential for water quality management and environmental protection. Various modeling approaches have been developed to achieve this, ranging from geochemical models to machine learning techniques.
Geochemical models, often implemented in software like PHREEQC, can simulate the speciation of sulfur and the equilibrium of sulfate minerals in aqueous solutions. mdpi.com These models are based on thermodynamic principles and can account for various geochemical processes that influence sulfate concentration, including the dissolution of sulfate-containing minerals like gypsum, redox reactions, and ion exchange. Isotopic analysis of sulfur (δ³⁴S) and oxygen (δ¹⁸O) in sulfate can be coupled with these models to identify the sources of sulfate, which can be of atmospheric, lithospheric, or anthropogenic origin. mdpi.commdpi.com
In recent years, machine learning models have emerged as powerful tools for predicting sulfate concentrations based on physicochemical parameters. researchgate.netx-mol.com These models can identify complex, non-linear relationships between input variables (e.g., pH, temperature, concentrations of other ions) and the target variable (sulfate concentration). Several machine learning algorithms have been successfully applied for this purpose, including:
Artificial Neural Networks (ANN): These models are inspired by the structure of the human brain and are capable of learning complex patterns from data. researchgate.net
Support Vector Machines (SVM): SVMs are supervised learning models that can be used for both classification and regression tasks.
Gaussian Process Regression (GPR): GPR is a non-parametric, Bayesian approach to regression that provides a probabilistic prediction. researchgate.net
Decision Trees (DT) and Ensemble Trees (ET): These models use a tree-like structure of decisions and their possible consequences. researchgate.net
Studies have shown that machine learning models, particularly ANN and GPR, can predict sulfate concentrations with high accuracy, often outperforming traditional regression models. researchgate.net The table below summarizes the performance of different machine learning models in predicting sulfate concentration, based on a comparative study. researchgate.net
| Model | Correlation Coefficient (R) | Root Mean Square Error (RMSE) |
| Gaussian Process Regression (GPR) | 0.9991 | 0.0182 |
| Artificial Neural Network (ANN) | 0.9989 | 0.0124 |
This table demonstrates the high predictive accuracy of GPR and ANN models for sulfate concentration, as indicated by correlation coefficients close to 1 and low error values.
Coupled Transport and Reaction Modeling in this compound Systems
These models mathematically describe the interplay between advective and diffusive transport of dissolved species with geochemical reactions. lbl.govgeoscienceworld.org The transport component of the model accounts for the movement of solutes with the bulk fluid (advection) and their movement due to concentration gradients (diffusion and dispersion). The reaction component simulates chemical processes, which can be either equilibrium-based or kinetically controlled.
A key aspect of modeling this compound systems is the potential for dissolution-precipitation reactions to alter the porosity and permeability of the porous medium. nih.govescholarship.org For example, the precipitation of minerals like gypsum or barite (if barium is present) can lead to a reduction in pore space, a phenomenon known as pore clogging. This, in turn, can significantly affect the flow field and the subsequent transport of solutes. nih.gov
Reactive transport codes, such as OpenGeosys-GEM, are used to numerically solve the coupled partial differential equations that describe these processes. nih.gov These models can be used to simulate a variety of scenarios, including:
The transformation of one sulfate mineral to another, for instance, the conversion of strontium sulfate to barium sulfate upon the injection of a barium chloride solution. nih.gov
The impact of density-driven flow on the transport and reaction of concentrated sulfate solutions. nih.gov
The long-term evolution of contaminant plumes containing sulfate.
The development of these models relies on a thorough understanding of the underlying physical and chemical processes. Experimental studies, such as column and tank experiments, are often conducted to validate the conceptual models and to determine key parameters, such as reaction rates and transport coefficients. nih.gov Micro-continuum pore-scale models are also being developed to investigate the feedback loop between reaction rates and solute transport at the microscopic level, including the effects of surface passivation and diffusion through precipitated layers. escholarship.org
Future Directions and Emerging Research Frontiers in Sodium Sulfate Science
Nanomaterials and Interface Science in Sodium Sulfate (B86663) Applications
The intersection of sodium sulfate with nanotechnology and interface science is a burgeoning field of research. Scientists are investigating the role of this compound in the synthesis and stabilization of nanomaterials. For instance, water-soluble this compound nanorods are being employed as versatile templates for creating tubular nanostructures of other materials, such as copper sulfide (B99878). nih.gov The process involves synthesizing this compound nanorods, which are then used as a mold; once the desired material is formed around them, the this compound template is simply dissolved in water. nih.gov This method offers a straightforward and environmentally friendly approach to fabricating complex nano-architectures. nih.gov
Furthermore, the behavior of this compound at interfaces is critical for its application as a phase-change material (PCM) for thermal energy storage. This compound decahydrate (B1171855) (SSD), also known as Glauber's salt, has a high melting enthalpy and a suitable melting temperature for near-ambient applications. acs.org However, its tendency to undergo phase separation upon repeated thermal cycling has limited its practical use. acs.org Research is focused on understanding and controlling the interfacial dynamics to prevent this degradation. Molecular dynamics simulations are being used to investigate how polyelectrolytes at the interface can stabilize the hydrated form by retaining water near the dehydrated this compound, thus preventing phase separation and enhancing the material's long-term performance. acs.org
Advanced Energy Storage Technologies based on this compound
This compound is a key component in promising next-generation energy storage systems, particularly sodium-sulfur (NaS) batteries. These molten-salt batteries, which operate at high temperatures (typically between 300 and 350 °C), are well-suited for large-scale, stationary energy storage to support power grids. nacleanenergy.comwikipedia.org They offer high energy density, long service life, and are constructed from inexpensive and abundant materials. wikipedia.orgeqmagpro.com
The high operating temperature of NaS batteries makes them largely independent of external temperatures, giving them an advantage in extreme climates over more temperature-sensitive technologies like lithium-ion batteries. nacleanenergy.com Major NaS battery installations are already in operation globally, supporting grid stability and the integration of renewable energy sources like wind and solar. wikipedia.orgleylinecapital.com
A significant frontier in this area is the development of room-temperature sodium-sulfur batteries. wikipedia.orgutexas.edu Researchers are actively working to overcome the challenges associated with lower operating temperatures, such as the poor conductivity of sulfur and the formation of dendrites that can lead to short circuits. wikipedia.orgutexas.edu Recent breakthroughs include the development of new electrolytes that prevent the dissolution of sulfur intermediates, thereby inhibiting dendrite growth and extending the battery's cycle life. utexas.edu
Comparison of Energy Storage Technologies
| Technology | Key Sodium Compound | Operating Temperature | Primary Application | Key Advantages | Current Research Focus |
|---|---|---|---|---|---|
| Sodium-Sulfur (NaS) Battery | Sodium, Sulfur | High (300-350°C) | Grid-scale stationary storage | High energy density, long life, inexpensive materials, weather tolerant nacleanenergy.comwikipedia.orgeqmagpro.com | Improving safety and durability wikipedia.org |
| Room-Temperature NaS Battery | Sodium, Sulfur | Ambient | Potential for various applications | Lower cost, abundant materials, improved safety utexas.edu | Overcoming dendrite formation, improving cycle life wikipedia.orgutexas.edu |
| Phase-Change Material (PCM) | This compound Decahydrate | Near-ambient | Thermal energy storage (e.g., in buildings) | High melting enthalpy, low cost acs.org | Preventing phase separation, improving long-term stability acs.org |
Environmental Remediation and Sustainable Processes involving this compound
The generation of this compound as a byproduct is a significant issue in various industries, including the production of battery chemicals and lithium-ion battery recycling. acs.orgaquametals.com This has spurred research into sustainable processes to manage and repurpose this waste stream, turning a potential environmental liability into a valuable resource.
A key emerging technology is electrodialysis, particularly bipolar membrane electrodialysis (BPED). vttresearch.comeitrawmaterials.eu This process can split the this compound wastewater into its constituent parts: sodium hydroxide (B78521) and sulfuric acid. vttresearch.comeitrawmaterials.eu Both of these chemicals are valuable and often required in the very industrial processes that generate the this compound waste, creating a closed-loop system. vttresearch.com This approach not only minimizes environmental discharge but also reduces the need to purchase and transport fresh chemicals, leading to cost savings and a lower carbon footprint. vttresearch.com
Another avenue of research is the utilization of waste this compound in the production of alkali-activated materials (AAMs), which are a type of sustainable alternative to traditional cement. acs.org Studies are exploring the use of concentrated this compound solutions from the battery industry as an activator for materials like blast furnace slag to create these "green" construction materials. acs.org
Sustainable Processes for this compound Waste
| Technology | Process Description | Products | Key Benefit |
|---|---|---|---|
| Bipolar Membrane Electrodialysis (BPED) | Uses an electric field and ion-exchange membranes to separate this compound in wastewater. eitrawmaterials.eu | Sodium hydroxide and Sulfuric acid vttresearch.comeitrawmaterials.eu | Regenerates valuable chemicals for reuse, creating a circular economy. vttresearch.com |
| Alkali-Activated Materials (AAMs) Synthesis | Uses waste this compound solution as an alkaline activator for industrial byproducts like blast furnace slag. acs.org | Sustainable construction materials. acs.org | Provides a high-value reuse for a waste stream, reducing landfill and the carbon footprint of construction. |
| Recovery from Viscose Production | Recovers this compound from the viscose staple fibre (VSF) production process. infashionbusiness.com | Recovered Sodium Sulphate (EcoSodium). infashionbusiness.com | Reduces total dissolved solids (TDS) and salinity in treated wastewater. infashionbusiness.com |
Planetary Science and Astrobiological Implications of this compound
The presence of sulfate salts, including potentially this compound, on celestial bodies has significant implications for planetary science and astrobiology. These salts can provide clues about the past and present geological and aqueous environments of planets and their moons. For example, evidence of ammonium (B1175870) sulfate has been tentatively detected on the surface of Jupiter's moon Europa, and it could be a major component of the subsurface ocean on Saturn's moon Titan. frontiersin.org
The study of extremophiles—organisms that thrive in extreme environments on Earth—in solutions containing various sulfate salts, including this compound, helps scientists understand the potential limits of life. frontiersin.org By testing the survival and metabolic activity of microbes like Halomonas meridiana in brines containing these salts, researchers can assess the habitability of extraterrestrial oceans. frontiersin.orgfrontiersin.org These studies are crucial for guiding the search for life beyond Earth, as they help define the chemical conditions under which life might exist. nih.gov The presence of this compound and other salts on Mars and icy moons influences the freezing point of water and can create potential niches for microbial life.
Computational Chemistry and Materials Design for this compound
Computational chemistry and materials design are becoming indispensable tools for accelerating the discovery and optimization of this compound-based materials. Molecular dynamics (MD) simulations, for example, provide atomically detailed insights into complex processes that are difficult to observe experimentally. computchem.org
In the context of energy storage, simulations are used to understand the behavior of this compound decahydrate as a phase-change material. acs.org By modeling the interactions at the interface between the hydrated crystal and stabilizing agents, researchers can design more effective additives to prevent phase separation and improve performance. acs.org Similarly, computational approaches are used to study the properties of surfactants like sodium dodecyl sulfate, a derivative of this compound, which is crucial for applications ranging from detergents to drug delivery. computchem.org These simulations can predict how changes in conditions like pH will affect the structure and behavior of surfactant assemblies. computchem.org An integrated approach combining computational methods like density functional theory (DFT) with experimental techniques is being used to rationally design new high-performance materials for applications such as batteries and electrocatalysis. hsu-hh.de
Novel Analytical Techniques Development for this compound Quantification and Characterization
The development of new and improved analytical techniques is essential for the quality control and research of this compound and its applications. While traditional methods exist, there is a drive towards simpler, faster, and more robust techniques for quantification and characterization.
High-performance liquid chromatography (HPLC) is a widely used technique, and new methods are continually being developed. For instance, a reverse-phase HPLC (RP-HPLC) method using a refractive index detector has been validated for the determination of trace-level impurities in sodium lauryl sulfate, a related compound. nih.gov For the quantification of this compound itself in various matrices, researchers are exploring techniques like colorimetric methods, which can offer a simpler and more economical alternative to more complex instrumentation like gas chromatography. nih.gov
Another emerging area is the use of impedance spectroscopy for the analysis of aqueous salt solutions. mdpi.com This technique measures the opposition of a circuit to an alternating current and can provide a unique "fingerprint" for different salt compositions and concentrations. mdpi.com The development of low-cost impedance analyzers could make this a feasible method for on-site, rapid analysis of solutions containing this compound. mdpi.com
Q & A
Q. How is sodium sulfate utilized as a drying agent in organic chemistry experiments?
this compound is widely employed to remove residual water from organic extracts due to its high hygroscopicity and inertness. In procedures such as lipid extraction from biological matrices, anhydrous this compound is added to the organic phase (e.g., dichloromethane or ethyl acetate) to absorb moisture, ensuring a dry extract for downstream analysis. For example, in milk fatty acid analysis, this compound is used to dehydrate the sample after solvent extraction, preventing hydrolysis of labile compounds . The mass of this compound required depends on the water content of the sample, typically optimized via gravimetric testing .
Q. What standardized methods are recommended for preparing sulfate solutions in analytical chemistry?
Sulfate solutions for calibration or limit testing are prepared by dissolving potassium sulfate (K₂SO₄) in deionized water. For instance, a sulfate standard solution (1.81 mg/mL K₂SO₄) is diluted to 100 mL to achieve a working concentration of 0.0362 mg/mL. Turbidimetric analysis involves adding acetic acid and barium chloride to induce barium sulfate precipitation, with turbidity compared against a test solution to quantify sulfate content . This method adheres to pharmacopeial standards for reagent-grade validation .
Q. How can sulfate contamination be mitigated during isotopic analysis of water samples?
When dissolved sulfide (>0.01 mg/L) coexists with sulfate in water, nitrogen stripping is recommended to oxidize sulfide and prevent isotopic interference. This step ensures that sulfur isotopic ratios (δ³⁴S) reflect sulfate sources accurately. For low sulfate concentrations (<20 mg/L), specialized filtration and ion-exchange protocols are used to avoid contamination during sample processing .
Advanced Research Questions
Q. What experimental design strategies optimize this compound usage in extraction workflows?
A Doehlert design is effective for optimizing parameters such as extraction time (2–18 min) and this compound mass (4–26 g). This response surface methodology evaluates interactions between variables, validated via ANOVA to ensure statistical robustness. For example, in extracting iodoform and haloacetic acids, the central composite design revealed that 12 g of this compound and 10 min extraction maximized recovery while minimizing co-extraction of impurities .
Q. How to resolve discrepancies in sulfate quantification caused by matrix interferences?
Interferences from ions like carbonate or sulfide can skew turbidimetric or gravimetric results. To address this:
Q. Which thermodynamic properties of this compound are critical for phase transition studies?
this compound’s phase behavior (e.g., hydration/dehydration) is governed by enthalpy (ΔfH° solid: -1387 kJ/mol) and entropy (S° solid: 149.6 J/mol·K). The Shomate equation models its heat capacity (Cp°) across temperatures, critical for predicting crystallization in saline solutions or geothermal systems. For instance, at 298 K, the solid-phase Cp° is 128.2 J/mol·K, while the decahydrate form (Na₂SO₄·10H₂O) exhibits distinct thermal stability thresholds .
Q. How to validate this compound purity for trace-level analytical applications?
Purity validation involves:
- Limit Testing : Compare turbidity of test solutions against sulfate standards after barium chloride addition, ensuring compliance with thresholds (e.g., ≤0.2% impurities) .
- Spectroscopic Analysis : Fourier-transform infrared (FTIR) spectroscopy identifies organic contaminants, while X-ray diffraction (XRD) confirms crystalline purity.
- Certification : Use ACS-grade reagents with documented trace metal content (e.g., ≤5 ppm heavy metals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
